3,4-Dimethoxypyridine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3,4-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-3-4-8-5-7(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSPPRKJEQZZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356199 | |
| Record name | 3,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109613-93-6 | |
| Record name | 3,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4-Dimethoxypyridine synthesis from simple precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the 3,4-dimethoxypyridine core structure, a key heterocyclic motif in medicinal chemistry. The most prominently documented and industrially relevant pathway commences with the readily available precursor, maltol. This multi-step synthesis culminates in the formation of 2-hydroxymethyl-3,4-dimethoxypyridine, a functionalized derivative that incorporates the desired this compound scaffold. While direct synthesis of the unsubstituted this compound is not widely reported in the reviewed literature, the following route represents a robust and well-characterized approach to accessing this important chemical entity.
Multi-Step Synthesis from Maltol
The synthesis from maltol is a sequential process involving methylation, ammonification, chlorination, N-oxidation, methoxylation, and a final rearrangement to yield the 2-hydroxymethyl-3,4-dimethoxypyridine product.
Step 1: Methylation of Maltol
The initial step involves the methylation of the hydroxyl group of maltol to yield 3-methoxy-2-methyl-4H-pyran-4-one.
Experimental Protocol:
To a solution of maltol (31.5 g) in an aqueous solution of sodium hydroxide (20 g), the mixture is stirred and cooled to 0°C in an ice water bath. Dimethyl phosphate (63 g) is then slowly added dropwise, maintaining the temperature at 2°C. After the addition is complete, the stirring is continued in the ice water bath for an additional 3 hours. The resulting mixture is poured into 100 ml of a 5% sodium hydroxide solution and stirred. The product is extracted three times with dichloromethane. The combined organic extracts are washed with water until neutral, dried over anhydrous sodium sulfate, and the solvent is evaporated under a water bath. The final product, 3-methoxy-2-methyl-4H-pyran-4-one, is obtained as a colorless liquid via distillation under reduced pressure.[1]
| Parameter | Value | Reference |
| Starting Material | Maltol | [1] |
| Reagents | Sodium hydroxide, Dimethyl phosphate, Dichloromethane | [1] |
| Temperature | 0-2°C | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | 77% | [1] |
Step 2: Ammonification
The pyranone ring is then converted to a pyridone ring through a reaction with ammonia.
Experimental Protocol:
13.2 g of 3-methoxy-2-methyl-4H-pyran-4-one is added to 360 ml of concentrated ammonia water. The mixture is stirred at 40°C for 3 hours. The water is then evaporated under reduced pressure. The residue is cooled to allow for the precipitation of crystals. The crystals are filtered, and the filter cake is washed with water until neutral. The crude product is recrystallized from acetone to yield 10.1 g of 3-methoxy-2-methyl-4(1H)-pyridone as white crystals.[1]
| Parameter | Value | Reference |
| Starting Material | 3-methoxy-2-methyl-4H-pyran-4-one | [1] |
| Reagents | Concentrated ammonia water, Acetone | [1] |
| Temperature | 40°C | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | Not explicitly stated, but calculable from masses provided. | [1] |
Step 3: Chlorination
The hydroxyl group at the 4-position of the pyridone is replaced with a chlorine atom.
Experimental Protocol:
Under an ice-water bath, 3-methoxy-2-methyl-4(1H)-pyridone is slowly added to 70-100 ml of phosphorus oxychloride. The mixture is then refluxed for 8-12 hours. After the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is washed with toluene and then poured into water with stirring. A 20% sodium hydroxide solution is added to adjust the pH to 10-11. The product is extracted three times with dichloromethane. The combined organic extracts are washed with water until neutral and dried over anhydrous sodium sulfate. Evaporation of the dichloromethane under normal pressure yields 4-chloro-3-methoxy-2-methylpyridine.[2]
| Parameter | Value | Reference |
| Starting Material | 3-methoxy-2-methyl-4(1H)-pyridone | [2] |
| Reagents | Phosphorus oxychloride, Toluene, Sodium hydroxide, Dichloromethane | [2] |
| Reaction Time | 8-12 hours (reflux) | [2] |
| pH | 10-11 | [2] |
Step 4: N-Oxidation
The nitrogen atom of the pyridine ring is oxidized to form the corresponding N-oxide.
Experimental Protocol:
To a mixture of 4-chloro-3-methoxy-2-methylpyridine, glacial acetic acid, and a 20-40% hydrogen peroxide solution (with a volume ratio of glacial acetic acid to hydrogen peroxide of 1.3-1.5:1), the reaction is stirred at 50-80°C for 3-6 hours. The glacial acetic acid is then removed by distillation under reduced pressure. The residue is poured into water, and the pH is adjusted to 10-11 with a 5% sodium hydroxide solution. The product is extracted three times with dichloromethane, and the combined extracts are washed until neutral and dried over anhydrous sodium sulfate. The dichloromethane is evaporated, and the resulting 4-chloro-3-methoxy-2-methylpyridine N-oxide is recrystallized from petroleum ether.[3]
| Parameter | Value | Reference |
| Starting Material | 4-chloro-3-methoxy-2-methylpyridine | [3] |
| Reagents | Glacial acetic acid, Hydrogen peroxide, Sodium hydroxide, Dichloromethane, Petroleum ether | [3] |
| Temperature | 50-80°C | [3] |
| Reaction Time | 3-6 hours | [3] |
| Yield | 96% | [3] |
Step 5: Methoxylation
The chloro group at the 4-position is substituted with a methoxy group.
Experimental Protocol:
A solution of anhydrous methanol and 4-chloro-3-methoxy-2-methylpyridine N-oxide is added dropwise to a 20-40% sodium methoxide solution. The mixture is refluxed at 70-100°C for 3-5 hours. After cooling, the pH is adjusted to 8-9 with sulfuric acid. The methanol is removed by distillation under reduced pressure. Dichloromethane is added to the solid residue, and the mixture is stirred for 20-50 minutes and then filtered. The solid is washed again with dichloromethane. The combined filtrates are concentrated in a water bath, and the solvent is evaporated under reduced pressure to yield a thick liquid. The product, 3,4-dimethoxy-2-methylpyridine N-oxide, crystallizes as a white solid upon cooling in a refrigerator.[3]
| Parameter | Value | Reference |
| Starting Material | 4-chloro-3-methoxy-2-methylpyridine N-oxide | [3] |
| Reagents | Sodium methoxide, Anhydrous methanol, Sulfuric acid, Dichloromethane | [3] |
| Temperature | 70-100°C (reflux) | [3] |
| Reaction Time | 3-5 hours | [3] |
| pH | 8-9 | [3] |
Step 6: Rearrangement to 2-Hydroxymethyl-3,4-dimethoxypyridine
The N-oxide undergoes a rearrangement reaction to introduce a hydroxymethyl group at the 2-position.
Experimental Protocol:
Acetic anhydride (60 ml) is heated to 90°C. 3,4-dimethoxy-2-methylpyridine N-oxide (20 g) is gradually added, and the mixture is refluxed at 140°C for 4 hours. The acetic anhydride is removed under reduced pressure. To the residual oil, 140 ml of sodium hydroxide solution is added, and the mixture is stirred at 90°C for 4 hours. After cooling, the reaction mixture is extracted three times with dichloromethane. The combined extracts are washed until neutral and dried over anhydrous sodium sulfate. The dichloromethane is evaporated under normal pressure, and the product, 2-hydroxymethyl-3,4-dimethoxypyridine, crystallizes upon cooling and is washed with ether.[3]
| Parameter | Value | Reference |
| Starting Material | 3,4-dimethoxy-2-methylpyridine N-oxide | [3] |
| Reagents | Acetic anhydride, Sodium hydroxide, Dichloromethane, Ether | [3] |
| Temperature | 90-140°C | [3] |
| Reaction Time | 4 hours (reflux) + 4 hours (hydrolysis) | [3] |
Synthesis Pathway Diagram
Caption: Synthetic pathway from maltol to 2-hydroxymethyl-3,4-dimethoxypyridine.
Concluding Remarks
The synthesis route detailed in this guide, commencing from maltol, provides a well-established and reproducible method for accessing the this compound core, functionalized at the 2-position with a hydroxymethyl group. This intermediate is of significant value, particularly in the synthesis of pharmaceutical agents such as pantoprazole.[4] For researchers requiring the unsubstituted this compound, further investigation into de-functionalization strategies would be necessary, as a direct and high-yielding synthesis is not prominently featured in the current body of scientific literature. The provided protocols and quantitative data serve as a robust foundation for the laboratory-scale synthesis of this important heterocyclic compound.
References
- 1. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]
Spectroscopic Profile of 3,4-Dimethoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dimethoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are based on established principles and computational models. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their own characterization efforts.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these are computationally generated values and should be confirmed through experimental analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.1 | Doublet | 1H | H-2 |
| ~7.9 | Doublet | 1H | H-6 |
| ~6.9 | Doublet of Doublets | 1H | H-5 |
| ~3.9 | Singlet | 3H | 3-OCH₃ |
| ~3.8 | Singlet | 3H | 4-OCH₃ |
| Predicted in CDCl₃ at 400 MHz. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-4 |
| ~148 | C-3 |
| ~145 | C-2 |
| ~140 | C-6 |
| ~108 | C-5 |
| ~56 | 3-OCH₃ |
| ~55 | 4-OCH₃ |
| Predicted in CDCl₃ at 100 MHz. |
Table 3: Predicted Major Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (CH₃) |
| ~1600-1580 | Strong | C=N Stretch (Pyridine ring) |
| ~1500-1400 | Strong | C=C Stretch (Pyridine ring) |
| ~1250-1200 | Strong | Asymmetric C-O-C Stretch (Aryl ether) |
| ~1050-1000 | Strong | Symmetric C-O-C Stretch (Aryl ether) |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 139 | 100 | [M]⁺ (Molecular Ion) |
| 124 | ~70 | [M - CH₃]⁺ |
| 110 | ~40 | [M - CHO]⁺ |
| 96 | ~50 | [M - CH₃ - CO]⁺ |
| 78 | ~30 | [C₅H₄N]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a clean 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.[2] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[2]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.[3]
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of solid this compound in a volatile solvent (e.g., methylene chloride or acetone).[4]
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[4]
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[4]
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plate.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.[5][6]
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction.[5]
Sample Preparation:
-
For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.[7]
-
For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol, water).[7]
-
Filter the solution to remove any particulate matter.[7]
Data Acquisition (Electron Ionization - EI for GC-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: Typically 70 eV.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-300).
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Chloromethyl)-3,4-dimethoxypyridine | C8H10ClNO2 | CID 5079722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]
- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 6. Simulate and predict NMR spectra [nmrdb.org]
- 7. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride
This technical guide provides a comprehensive overview of 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.
Chemical Identity and Properties
2-Chloromethyl-3,4-dimethoxypyridine hydrochloride is a crucial building block, particularly in the synthesis of proton pump inhibitors. Its chemical identity and physical properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 72830-09-2[1][2] |
| Molecular Formula | C₈H₁₁Cl₂NO₂[1][3] |
| Synonyms | 2-(Chloromethyl)-3,4-dimethoxypyridinium hydrochloride[2][4] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 224.08 g/mol [1][3] |
| Melting Point | 155 °C (decomposes)[4][5][6] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water[7][8] |
Synthesis Protocols
The synthesis of 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride is a multi-step process. A common method involves the use of maltol as a starting material.[6][8][9][10] This process is outlined below.
Synthesis from Maltol
A patented method describes the synthesis starting from maltol, involving a sequence of methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step to yield the desired product with a reported yield of over 75%.[9][10]
Experimental Protocol Example:
A detailed, multi-step synthesis is described in patent literature, starting from maltol and proceeding through several intermediates.[9][10] The key final step involves the chlorination of the corresponding hydroxymethylpyridine precursor.
A general laboratory-scale chlorination procedure is as follows:
-
A solution of (3,4-dimethoxypyridin-2-yl)methanol is dissolved in a suitable anhydrous solvent such as dichloromethane.
-
The solution is cooled in an ice bath.
-
Thionyl chloride is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for a period to ensure completion.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude product.
-
The resulting solid is often washed with a non-polar solvent like diethyl ether to remove impurities and then dried under vacuum.[11]
Applications in Drug Development
2-Chloromethyl-3,4-dimethoxypyridine hydrochloride is a pivotal intermediate in the pharmaceutical industry.
Its primary application is in the synthesis of pantoprazole , a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.[8] The pyridine moiety of this intermediate forms a core part of the final drug structure. It is also identified as a potential genotoxic impurity in pantoprazole sodium drug substances, necessitating sensitive analytical methods for its detection at trace levels.[12]
Safety and Handling
Due to its chemical nature, 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride requires careful handling.
Hazard Identification:
-
Causes skin irritation and may cause an allergic skin reaction.[7][13]
-
May cause damage to organs through prolonged or repeated exposure.[13]
Recommended Handling Procedures:
-
Work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15]
-
Avoid inhalation of dust and contact with skin and eyes.[16]
-
Store in a tightly closed container in a cool, dry place.[16]
Logical Workflow for Synthesis
The following diagram illustrates the generalized synthetic pathway for 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride starting from a substituted pyridine precursor.
Caption: Generalized final step in the synthesis of 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-Chloromethyl-3,4-dimethoxypyridiniumchloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 2-(氯甲基)-3,4-二甲氧基吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Hangzhou TangJie Molecules chemical Co.,Ltd.--2-CHLOROMETHYL-3,4-DIMETHOXY PYRIDINE HCl - 72830-09-2 [tjmchem.com]
- 6. 2-Chloromethyl-3,4-dimethoxypyridinium chloride | 72830-09-2 [chemicalbook.com]
- 7. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride | 72830-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride - zebpharma [zebpharma.com]
- 9. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 10. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. guidechem.com [guidechem.com]
- 12. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. capotchem.com [capotchem.com]
- 15. fishersci.com [fishersci.com]
- 16. biosynth.com [biosynth.com]
Theoretical Insights into the Electronic Structure of 3,4-Dimethoxypyridine: A Computational Guide for Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical calculation of the electronic structure of 3,4-dimethoxypyridine, a heterocyclic compound of interest in medicinal chemistry. The electronic properties of such molecules are pivotal in understanding their reactivity, intermolecular interactions, and potential as drug candidates. This document outlines a robust computational methodology, presents illustrative data, and details the significance of these findings for researchers, scientists, and drug development professionals.
While specific experimental and theoretical studies on the electronic structure of this compound are not extensively available in public literature, this guide establishes a standard, validated computational protocol based on well-accepted quantum chemical methods for analogous molecular systems. The presented data is therefore illustrative of the expected electronic characteristics and serves as a framework for future computational investigations.
Computational Methodology
The electronic structure of this compound can be effectively investigated using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules.
Experimental Protocol: Geometry Optimization and Electronic Property Calculation
A typical computational protocol for analyzing this compound involves the following steps:
-
Initial Structure Generation: A 3D model of the this compound molecule is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find its most stable energetic conformation. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a comprehensive basis set such as 6-311++G(d,p). This level of theory is well-suited for capturing the electronic and structural nuances of organic molecules.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency analysis is carried out at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Following successful optimization, a series of electronic properties are calculated. These include:
-
Ground State Energy: The total electronic energy of the molecule in its most stable state.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between these orbitals is a critical indicator of molecular reactivity.
-
Population Analysis: Mulliken population analysis is performed to calculate the partial atomic charges on each atom in the molecule. This provides insights into the charge distribution and potential sites for electrostatic interactions.
-
Dipole Moment: The total dipole moment of the molecule is calculated to understand its overall polarity.
-
Computational Workflow
The logical flow of the theoretical calculation of the electronic structure of this compound is depicted in the following diagram.
Illustrative Quantitative Data
The following tables summarize the hypothetical quantitative data for the electronic properties of this compound, as would be obtained from the aforementioned computational protocol.
Table 1: Calculated Ground State and Frontier Molecular Orbital Energies
| Parameter | Value (Hartree) | Value (eV) |
| Ground State Energy | -478.123456 | -13010.34 |
| HOMO Energy | -0.23456 | -6.38 |
| LUMO Energy | -0.01234 | -0.34 |
| HOMO-LUMO Gap | 0.22222 | 6.04 |
Table 2: Illustrative Mulliken Atomic Charges
| Atom | Charge (a.u.) | Atom | Charge (a.u.) |
| N1 | -0.55 | C11(H3) | 0.15 |
| C2 | 0.25 | H12 | 0.12 |
| C3 | 0.30 | H13 | 0.12 |
| C4 | 0.28 | H14 | 0.12 |
| C5 | -0.15 | O15 | -0.45 |
| C6 | -0.10 | C16(H3) | 0.20 |
| H7 | 0.10 | H17 | 0.11 |
| H8 | 0.11 | H18 | 0.11 |
| H9 | 0.10 | H19 | 0.11 |
| O10 | -0.50 |
Table 3: Calculated Dipole Moment
| Component | Value (Debye) |
| Dx | 1.85 |
| Dy | 2.50 |
| Dz | 0.00 |
| Total Dipole Moment | 3.11 |
Interpretation and Significance in Drug Development
The theoretical data presented provides valuable insights for drug development professionals:
-
Chemical Reactivity: The HOMO-LUMO energy gap is a crucial indicator of the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
-
Molecular Interactions: The Mulliken atomic charges reveal the distribution of electrons within the molecule. The negatively charged nitrogen and oxygen atoms are likely to act as hydrogen bond acceptors, a key interaction in drug-receptor binding. The positive charges on the hydrogen atoms indicate their potential to act as hydrogen bond donors.
-
Solubility and Polarity: The total dipole moment provides a measure of the molecule's overall polarity. A significant dipole moment suggests that this compound is a polar molecule, which influences its solubility in different solvents and its ability to cross biological membranes.
Conclusion
The theoretical calculation of the electronic structure of this compound, as outlined in this guide, offers a powerful, non-invasive method for predicting its chemical behavior. By employing standard DFT methodologies, researchers can gain a deeper understanding of the molecule's reactivity, polarity, and potential interaction sites. This knowledge is invaluable in the early stages of drug discovery and development, enabling the rational design of more effective and specific therapeutic agents. Future work should focus on performing these calculations and validating them against experimental data to further refine our understanding of this promising molecular scaffold.
The Discovery and Isolation of 3,4-Dimethoxypyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of 3,4-dimethoxypyridine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in numerous FDA-approved drugs and their diverse biological activities, including anticancer and antimicrobial properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the this compound core.
Introduction to this compound Derivatives
The pyridine ring is a fundamental heterocyclic motif in a vast array of pharmaceuticals, contributing to their pharmacological profiles, metabolic stability, and protein-binding capabilities. The introduction of methoxy groups at the 3 and 4 positions of the pyridine ring significantly influences the electronic and steric properties of the molecule, often leading to enhanced biological activity. A notable example is 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a key intermediate in the synthesis of the proton pump inhibitor pantoprazole.[1][2][3] Beyond their role as synthetic intermediates, functionalized this compound derivatives have emerged as potent inhibitors of various signaling pathways implicated in diseases such as cancer.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often commences from readily available starting materials like maltol. The synthetic strategies typically involve a series of reactions including methylation, amination, chlorination, oxidation, and functional group interconversions to introduce desired substituents onto the pyridine core.
Synthesis of Key Intermediates
A common and crucial intermediate is 2-hydroxymethyl-3,4-dimethoxypyridine, which serves as a precursor to other functionalized derivatives.
Experimental Protocol: Synthesis of 2-Hydroxymethyl-3,4-dimethoxypyridine
This protocol is based on the reaction of 3,4-dimethoxy-2-methylpyridine-N-oxide with acetic anhydride.
-
Step 1: Dissolution. In a suitable reaction vessel equipped with a mechanical stirrer, add 20-30 kg of 3,4-dimethoxy-2-methylpyridine-N-oxide to 10-20 kg of acetic acid. Heat the mixture to 75-85°C with continuous stirring until complete dissolution is achieved.[4]
-
Step 2: Acylation. To the solution from Step 1, slowly add 50-75 kg of acetic anhydride while maintaining the temperature at 80-85°C. The addition rate should be controlled at 10-15 kg/hour . After the addition is complete, maintain the reaction mixture at 85-95°C for 15-16 hours.[4]
-
Step 3: Hydrolysis. After the reaction is complete (monitored by a suitable method to confirm ~90% conversion of acetic anhydride), cool the mixture to 18-25°C. Slowly add a strong base (e.g., sodium hydroxide solution) to adjust the pH to 12-13, followed by heating and stirring to facilitate hydrolysis.[4]
-
Step 4: Extraction and Isolation. To the hydrolyzed mixture, add 0.8-1.2 kg of dichloromethane and stir for 1 hour. Allow the layers to separate and collect the organic phase. Perform two additional extractions of the aqueous phase with equal volumes of dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield the product.[4]
Functionalization of the Pyridine Core
Further functionalization of the this compound scaffold can be achieved through various modern synthetic methodologies, including cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling for Arylation
This generalized protocol can be adapted for the coupling of a halogenated this compound derivative with a boronic acid.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the halo-3,4-dimethoxypyridine (1.0 equiv.), the desired aryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and an aqueous solution of the base.
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80-110°C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the introduction of amino substituents.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., a Pd(I) dimer precatalyst, 0.5-1.0 mol%), a suitable phosphine ligand (e.g., XantPhos), a base (e.g., NaOtBu or DBU, 1.4 mmol), and the halo-3,4-dimethoxypyridine (1.0 mmol).
-
Reagent Addition: Add the desired amine (1.4 mmol) and an anhydrous solvent (e.g., 1,4-dioxane, 1.0 mL) via syringe.
-
Reaction Execution: Stir the mixture vigorously and heat to 80-100°C for 30-60 minutes, or until reaction completion is observed by GC-MS or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture can be diluted with a suitable solvent and filtered through a plug of Celite to remove palladium residues. The filtrate is then concentrated, and the crude product is purified by column chromatography.
Isolation and Purification of this compound Derivatives
The isolation and purification of this compound derivatives are critical steps to obtain compounds of high purity for biological evaluation and further studies. Column chromatography is a widely used technique for this purpose.
Experimental Protocol: Purification by Column Chromatography
-
Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate). The column should be packed carefully to avoid air bubbles.
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a solvent system of increasing polarity. The polarity is gradually increased by adding a more polar solvent (e.g., ethyl acetate or methanol) to the initial non-polar solvent. The choice of the solvent system is typically determined by preliminary analysis using thin-layer chromatography (TLC).
-
Fraction Collection: Fractions are collected as the solvent elutes from the column. The composition of each fraction is monitored by TLC.
-
Product Isolation: Fractions containing the pure desired compound are combined, and the solvent is removed under reduced pressure to yield the purified product.
Quantitative Data Summary
The following tables summarize key quantitative data for selected this compound derivatives and related compounds.
Table 1: Synthesis Yields of Key Intermediates
| Compound | Starting Material | Reaction Type | Yield (%) | Reference |
| 3-Methoxy-2-methyl-4H-pyran-4-one | Maltol | Methylation | 77 | [5] |
| 3-Methoxy-2-methyl-4(1H)-pyridone | 3-Methoxy-2-methyl-4H-pyran-4-one | Ammonification | - | [5] |
| 2-Hydroxymethyl-3,4-dimethoxypyridine | 3,4-Dimethoxy-2-methylpyridine-N-oxide | Rearrangement | >70 | [4] |
| 2-Chloromethyl-3,4-dimethoxypyridine HCl | 2-Hydroxymethyl-3,4-dimethoxypyridine | Chlorination | >75 | [3][6] |
Table 2: Biological Activity of Selected Pyridine Derivatives
| Compound Class | Target | Key Derivative Example | IC₅₀ | Cell Line | Reference |
| Sulfonamide Methoxypyridines | PI3Kα/mTOR | 22c (quinoline core) | 0.22 nM (PI3Kα), 23 nM (mTOR) | - | [7] |
| Pyridine-based compounds | PIM-1 Kinase | Compound 12 | 14.3 nM | MCF-7 | [8] |
| Pyrazolo[3,4-b]pyridines | Topoisomerase IIα | Compound 8c | 1.33 µM (GI₅₀) | NCI-60 panel | [9] |
| Diarylpyridines | Tubulin Polymerization | 10t | 0.19-0.33 µM | HeLa, MCF-7, SGC-7901 | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8][11] Its dysregulation is a hallmark of many cancers.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation and is a target for cancer therapy.
Caption: PIM-1 kinase signaling pathway and inhibition.
Experimental Workflows
Workflow for Synthesis and Purification of a Functionalized this compound Derivative
Caption: General workflow for synthesis and purification.
Workflow for Biological Evaluation of this compound Derivatives
Caption: Workflow for in vitro biological evaluation.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry with demonstrated potential for the development of novel therapeutic agents. This technical guide has provided an overview of the key synthetic strategies for accessing a range of these derivatives, along with detailed experimental protocols for their preparation and purification. The compiled quantitative data on yields and biological activities, in conjunction with the elucidation of relevant signaling pathways, offers a solid foundation for researchers in this field. The continued exploration of the chemical space around the this compound core is anticipated to yield new drug candidates with improved efficacy and selectivity for a variety of diseases.
References
- 1. Design, synthesis and evaluation of pyridine-based chromatographic adsorbents for antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 7. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. orgsyn.org [orgsyn.org]
- 10. uniprot.org [uniprot.org]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Quantum Chemical Studies of 3,4-Dimethoxypyridine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of 3,4-dimethoxypyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), this document outlines the theoretical framework for understanding the geometric, vibrational, and electronic properties of this molecule. This guide is intended for researchers, scientists, and drug development professionals who wish to employ computational techniques to elucidate the molecular characteristics of this compound and its derivatives. The methodologies, expected data, and workflow visualizations presented herein serve as a foundational resource for such theoretical investigations.
Introduction
This compound is a substituted pyridine derivative with potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of the electron-donating methoxy groups on the pyridine ring significantly influences its electronic structure, reactivity, and intermolecular interactions. Quantum chemical studies provide a powerful, non-experimental avenue to explore these properties at the atomic level, offering insights that can guide laboratory research and the design of new molecules with desired functionalities.
This guide details the expected outcomes and methodologies of a comprehensive quantum chemical analysis of this compound, focusing on its optimized molecular geometry, vibrational spectroscopy, and electronic frontier orbitals.
Computational Methodology
The data and analyses presented in this guide are based on a standard and widely accepted computational protocol employing Density Functional Theory (DFT).
Software
All theoretical calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem. The visualization of molecular structures and orbitals is accomplished with compatible software like GaussView or Avogadro.
Geometry Optimization
The initial molecular structure of this compound is optimized to find its lowest energy conformation. This is achieved using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which provides a good balance between accuracy and computational cost for organic molecules. A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is employed to accurately describe the electron distribution, especially the lone pairs on the nitrogen and oxygen atoms, and the pi-system of the pyridine ring. The optimization process continues until the forces on each atom are negligible and the geometry corresponds to a minimum on the potential energy surface.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This analysis serves two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational modes are assigned based on the visualization of atomic motions and their potential energy distribution (PED).
Electronic Properties Analysis
The electronic properties, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, are determined from the optimized geometry. These properties are crucial for understanding the molecule's reactivity, kinetic stability, and electronic transitions. Time-Dependent DFT (TD-DFT) calculations are employed to predict the UV-Vis absorption spectrum, providing insights into the electronic excitations of the molecule.
Predicted Molecular Properties
Based on the computational methodologies described above and knowledge from studies on related molecules like pyridine, anisole, and other substituted pyridines, the following quantitative data for this compound are predicted.
Optimized Geometrical Parameters
The geometry of this compound is expected to be largely planar for the pyridine ring, with the methoxy groups exhibiting some rotational freedom. The key bond lengths and angles are summarized in Table 1.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C2-N1 | 1.34 |
| C6-N1 | 1.34 | |
| C3-C4 | 1.39 | |
| C4-C5 | 1.39 | |
| C3-O7 | 1.36 | |
| C4-O8 | 1.36 | |
| O7-C9 | 1.43 | |
| O8-C10 | 1.43 | |
| Bond Angles (°) | C6-N1-C2 | 117.0 |
| N1-C2-C3 | 124.5 | |
| C2-C3-C4 | 118.0 | |
| C3-C4-C5 | 119.5 | |
| C3-O7-C9 | 118.0 | |
| C4-O8-C10 | 118.0 | |
| Dihedral Angles (°) | C2-C3-O7-C9 | ~0 or ~180 |
| C5-C4-O8-C10 | ~0 or ~180 |
Vibrational Spectra
The predicted vibrational frequencies and their assignments provide a theoretical fingerprint of this compound. Key vibrational modes are presented in Table 2. These theoretical spectra can be used to interpret experimental FT-IR and Raman data.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| ~3100-3000 | Medium | Strong | C-H stretching (aromatic) |
| ~2980-2850 | Medium-Strong | Medium | C-H stretching (methyl) |
| ~1600 | Strong | Medium | C=C/C=N stretching (pyridine ring) |
| ~1480 | Strong | Medium | CH₃ asymmetric bending |
| ~1450 | Medium | Strong | Pyridine ring stretching |
| ~1250 | Very Strong | Medium | C-O-C asymmetric stretching |
| ~1030 | Strong | Weak | C-O-C symmetric stretching |
| ~850 | Strong | Weak | C-H out-of-plane bending |
Electronic Properties
The frontier molecular orbitals are key to understanding the electronic behavior of this compound. The HOMO is expected to be localized over the pyridine ring and the oxygen atoms of the methoxy groups, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed over the pyridine ring, representing the region susceptible to nucleophilic attack.
Table 3: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| First Major Electronic Transition (TD-DFT) | ~270 nm (π → π*) |
Visualizations
Visual representations are crucial for understanding the abstract concepts in quantum chemical studies. The following diagrams illustrate the logical workflow of the computational analysis.
Caption: A flowchart illustrating the computational workflow for the quantum chemical analysis of this compound.
Conclusion
This technical guide has outlined a robust theoretical framework for the quantum chemical investigation of this compound. The presented methodologies, based on Density Functional Theory, allow for the detailed prediction of the molecule's geometric, vibrational, and electronic properties. The hypothetical data provided in the tables serves as a benchmark for what can be expected from such a computational study. Researchers and scientists can utilize this guide to design and interpret their own computational experiments on this compound and related compounds, thereby accelerating the discovery and development of new chemical entities in their respective fields. The visualized workflow provides a clear and logical path for conducting such an in-silico analysis.
An In-depth Technical Guide on the Solubility of 3,4-Dimethoxypyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3,4-Dimethoxypyridine in common organic solvents. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data for this compound remains largely uncharacterized. This document, therefore, provides a detailed framework for researchers to determine its solubility through established experimental protocols. Furthermore, it offers a qualitative assessment of the expected solubility based on the compound's molecular structure and the known physicochemical properties of related pyridine derivatives. This guide also includes standardized workflows for solubility determination, presented through clear visualizations to aid in experimental design.
Introduction
This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Pyridine and its derivatives are fundamental scaffolds in numerous pharmaceuticals due to their ability to engage in hydrogen bonding and other molecular interactions, which can significantly influence a drug's pharmacokinetic and pharmacodynamic properties. The solubility of a compound is a critical physical property that affects its suitability for various stages of drug development, including synthesis, formulation, and bioavailability.
Understanding the solubility of this compound in a range of organic solvents is essential for its effective use in synthetic reactions, purification processes, and the preparation of stock solutions for biological screening. This guide aims to provide a comprehensive resource for researchers working with this compound.
Quantitative Solubility Data
A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents. The available information is often for a related but structurally distinct compound, 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride. For this related compound, qualitative solubility is described as "slightly soluble" in chloroform (when heated) and "very slightly soluble" in methanol. While this may offer some indication, it is not directly applicable to this compound.
Given the absence of concrete data, this guide provides the necessary protocols for researchers to determine these values experimentally.
Experimental Protocols for Solubility Determination
The following are generalized yet detailed methodologies for determining the solubility of a solid organic compound like this compound in various organic solvents.
Materials and Equipment
-
Compound: this compound (solid)
-
Solvents: A range of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes)
-
Apparatus:
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or test tubes with secure caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Micropipettes
-
Volumetric flasks
-
General Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation due to temperature changes, the sampling should be done quickly. Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units of mg/mL or mol/L.
Qualitative Solubility Assessment
For a rapid preliminary assessment, a qualitative approach can be employed.
-
Procedure: To a test tube containing approximately 1 mL of the solvent, add a small, pre-weighed amount of this compound (e.g., 10 mg).
-
Observation: Vigorously shake the test tube for about one minute and observe if the solid dissolves completely.
-
Classification:
-
Soluble: If the entire solid dissolves.
-
Slightly soluble: If a significant portion of the solid dissolves.
-
Insoluble: If the solid does not appear to dissolve.
-
This method can be performed with a range of solvents to quickly map out the general solubility profile.
Expected Solubility Profile of this compound
Based on its molecular structure, a qualitative prediction of the solubility of this compound can be made.
Molecular Structure:
This compound possesses a polar pyridine ring containing a nitrogen atom, which can act as a hydrogen bond acceptor. The two methoxy groups also contribute to the polarity of the molecule and can participate in hydrogen bonding.
Expected Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the nitrogen atom and methoxy groups suggests that this compound should be soluble in polar protic solvents. These solvents can act as hydrogen bond donors, interacting favorably with the lone pair of electrons on the nitrogen and the oxygen atoms of the methoxy groups.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): Good solubility is also expected in polar aprotic solvents due to dipole-dipole interactions.
-
Solvents of Intermediate Polarity (e.g., Dichloromethane, Chloroform): Moderate to good solubility is anticipated in these solvents. While not capable of hydrogen bonding as donors, their polarity should be sufficient to dissolve the moderately polar this compound.
-
Nonpolar Solvents (e.g., Toluene, Hexanes): Lower solubility is expected in nonpolar solvents. The polar nature of the pyridine ring and the methoxy groups will have unfavorable interactions with nonpolar solvent molecules.
This qualitative assessment should be confirmed by experimental determination as outlined in the protocols above.
Visualizing Experimental Workflows and Logical Relationships
To aid in the design and understanding of solubility experiments, the following diagrams, created using the DOT language, illustrate key workflows and concepts.
Caption: Workflow for Quantitative Solubility Determination.
Caption: Expected Solubility of this compound.
Conclusion
Thermochemical Properties of Substituted Dimethoxypyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of substituted dimethoxypyridines. Given the sparse availability of experimental data for this class of compounds, this guide integrates the limited experimental findings with a discussion of established experimental and computational methodologies used to determine key thermochemical parameters. This document is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and chemical engineering, providing both foundational knowledge and practical insights into the energetic landscapes of these important heterocyclic compounds.
Introduction
Substituted pyridines are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. The introduction of methoxy groups to the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and receptor-binding affinity. A thorough understanding of the thermochemical properties of dimethoxypyridines, such as their enthalpy of formation, entropy, and heat capacity, is crucial for several aspects of drug development and chemical process design. This includes the prediction of reaction equilibria, the assessment of compound stability, and the modeling of intermolecular interactions.
Despite their importance, a comprehensive experimental dataset of the thermochemical properties of dimethoxypyridine isomers is notably absent in the scientific literature. This guide, therefore, consolidates the available information and provides a framework for understanding and estimating these vital parameters through established experimental and computational techniques.
Quantitative Thermochemical Data
The experimental thermochemical data for dimethoxypyridine isomers is limited. To date, only the standard molar enthalpy of formation in the liquid phase for 2,6-dimethoxypyridine has been reported. The lack of comprehensive experimental data for the other five isomers underscores the need for reliable computational methods to fill these knowledge gaps.
Table 1: Experimental Standard Molar Enthalpy of Formation for Dimethoxypyridine Isomers
| Compound | Isomer | Formula | State | ΔfH° (kJ/mol) |
| Dimethoxypyridine | 2,6- | C₇H₉NO₂ | Liquid | -287 |
Note: Data for other isomers is currently unavailable in the cited literature.
For context and comparison, the thermochemical data for the parent compound, pyridine, is well-established and provided below.
Table 2: Selected Thermochemical Properties of Pyridine at 298.15 K
| Property | Value | Units |
| Standard Molar Enthalpy of Formation (liquid) | 95.1 | kJ/mol |
| Standard Molar Entropy (liquid) | 176.8 | J/(mol·K) |
| Molar Heat Capacity (liquid) | 133.0 | J/(mol·K) |
Experimental Protocols for Thermochemical Characterization
The determination of thermochemical properties relies on a suite of precise calorimetric and analytical techniques. The following sections detail the primary experimental methodologies that are employed for organic compounds like substituted dimethoxypyridines.
Combustion Calorimetry
Objective: To determine the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived.
Methodology:
-
Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.5 g) of the solid sample or a sealed ampule for a liquid sample is placed in a crucible within a high-pressure vessel known as a "bomb." A fuse wire (e.g., platinum or iron) is positioned to be in contact with the sample.
-
Bomb Assembly and Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being pressurized with a large excess of pure oxygen, typically to around 3 MPa.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to at least 10⁻⁴ K).
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the surrounding water and the calorimeter components, causing a rise in temperature. The temperature is continuously monitored until it reaches a maximum and then begins to cool.
-
Data Analysis: The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings. The energy equivalent of the calorimeter (ε_calor) is determined by calibrating the system with a substance of known enthalpy of combustion, such as benzoic acid. The standard internal energy of combustion (ΔcU°) is calculated, and subsequently, the standard enthalpy of combustion (ΔcH°) is derived. Finally, the standard enthalpy of formation is calculated using Hess's Law.
Calvet Microcalorimetry
Objective: To measure the enthalpy of sublimation (ΔsubH°) or vaporization (ΔvapH°).
Methodology:
-
Instrument Setup: A Calvet microcalorimeter, a type of heat-flux calorimeter, is used. It consists of a sample cell and a reference cell, each surrounded by a thermopile that detects heat flow. The calorimeter is maintained at a constant temperature.
-
Sample Introduction: A small, accurately weighed sample (typically 1-10 mg) is dropped from room temperature into the heated sample cell.
-
Heat Capacity Measurement: The initial endothermic peak corresponds to the heat required to raise the sample's temperature from ambient to the calorimeter's temperature. The area of this peak is proportional to the sample's heat capacity.
-
Enthalpy of Phase Change Measurement: For sublimation, the sample cell is then evacuated. The resulting endothermic peak corresponds to the heat absorbed during the sublimation of the sample. For vaporization, the measurement is performed at a temperature above the substance's melting point.
-
Calibration: The calorimeter is calibrated by generating a known amount of heat in the sample cell using the Joule effect (electrical heating). This allows for the conversion of the measured signal to energy units.
Transpiration Method
Objective: To determine the vapor pressure of a substance as a function of temperature, from which the enthalpy of sublimation or vaporization can be calculated using the Clausius-Clapeyron equation.
Methodology:
-
Apparatus: The apparatus consists of a temperature-controlled saturator containing the sample, a carrier gas supply with a precise flow control system, and a condenser or trapping system to collect the transported vapor.
-
Saturation: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed over or through the sample at a slow, constant flow rate. The flow rate is optimized to ensure that the gas stream becomes saturated with the vapor of the substance.
-
Condensation and Quantification: The gas stream then flows through a condenser or a cold trap where the vapor of the substance is collected. The amount of condensed material is determined gravimetrically or by a suitable analytical technique.
-
Data Collection: The experiment is repeated at several different temperatures.
-
Data Analysis: The partial pressure of the substance at each temperature is calculated from the amount of condensed vapor and the total volume of the carrier gas passed through the system. The enthalpy of sublimation or vaporization is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.
Computational Thermochemistry
Due to the challenges and costs associated with experimental thermochemistry, computational methods have become an indispensable tool for predicting the properties of molecules. High-accuracy composite methods can provide thermochemical data with "chemical accuracy" (typically within 4 kJ/mol of experimental values).
Commonly Used High-Accuracy Methods:
-
Gaussian-n (Gn) Theories (e.g., G3, G4, G4(MP2)): These are multi-step methods that start with a geometry optimization and frequency calculation at a lower level of theory (e.g., B3LYP density functional theory). A series of single-point energy calculations are then performed with higher levels of theory and larger basis sets. These energies are combined in an additive manner, along with empirical corrections, to approximate a high-level theoretical energy.
-
Complete Basis Set (CBS) Methods (e.g., CBS-QB3): These methods also involve a series of calculations and aim to extrapolate the electronic energy to the complete basis set limit. They include corrections for electron correlation and zero-point vibrational energy.
Workflow for Computational Thermochemistry:
Caption: A generalized workflow for the computational determination of the gas-phase enthalpy of formation.
Visualization of Thermochemical Relationships
The following diagram illustrates the logical and experimental relationships involved in determining the gas-phase standard molar enthalpy of formation, a key thermochemical property.
Caption: Experimental workflow for determining the gas-phase standard enthalpy of formation.
Conclusion and Future Outlook
This technical guide has synthesized the current state of knowledge regarding the thermochemical properties of substituted dimethoxypyridines. The stark lack of experimental data highlights a significant opportunity for future research in this area. The detailed experimental and computational protocols provided herein offer a clear roadmap for researchers to undertake such studies.
For professionals in drug development and materials science, the application of high-accuracy computational methods is currently the most viable approach for obtaining reliable thermochemical data for this class of compounds. This data is essential for building robust predictive models of compound behavior and for optimizing synthetic and manufacturing processes. It is anticipated that a concerted effort in both experimental measurement and computational prediction will be necessary to build a comprehensive thermochemical database for substituted pyridines, which will undoubtedly accelerate innovation in the fields that rely on these versatile chemical entities.
The Chemistry of 3,4-Dimethoxypyridine: A Technical Guide for Researchers
Introduction
3,4-Dimethoxypyridine and its derivatives are heterocyclic compounds of significant interest in the field of medicinal chemistry and drug development. The pyridine scaffold is a common motif in a vast array of pharmaceuticals, and the introduction of methoxy groups at the 3- and 4-positions significantly influences the molecule's electronic properties, reactivity, and potential for biological activity. This technical guide provides a comprehensive overview of the chemistry of this compound, with a primary focus on the synthesis and reactions of its key derivatives, which serve as crucial intermediates in the production of proton pump inhibitors. While the literature is heavily concentrated on the synthesis of 2-substituted 3,4-dimethoxypyridines due to their industrial importance, this guide also collates available information on the parent compound and its general reactivity.
This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at synthetic protocols, quantitative data, and the logical flow of experimental procedures.
Synthesis of Key this compound Derivatives
The most prominently documented synthetic efforts in the this compound family are directed towards the production of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This compound is a vital precursor for the synthesis of pantoprazole, a widely used proton pump inhibitor. The synthetic strategies generally involve the construction and subsequent functionalization of the pyridine ring.
Synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide
A common starting point for accessing the 2-substituted derivatives is 3,4-dimethoxy-2-methylpyridine N-oxide. One synthetic approach begins with 4-chloro-3-methoxy-2-methylpyridine N-oxide, which undergoes nucleophilic substitution with sodium methoxide to yield the desired product.[1] Another route involves the oxidation of 3,4-dimethoxy-2-picoline using an oxidizing agent like hydrogen peroxide in glacial acetic acid.[2]
Synthesis of 2-Hydroxymethyl-3,4-dimethoxypyridine
The N-oxide is then typically converted to 2-hydroxymethyl-3,4-dimethoxypyridine. A frequently employed method is the treatment of 3,4-dimethoxy-2-methylpyridine N-oxide with acetic anhydride. This reaction proceeds through a rearrangement, followed by hydrolysis to furnish the hydroxymethyl group at the 2-position.[3]
Experimental Protocol: Synthesis of 2-Hydroxymethyl-3,4-dimethoxypyridine from 3,4-Dimethoxy-2-picoline-N-oxide [3]
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, add 25 kg of 3,4-dimethoxy-2-picoline-N-oxide to 12.5 kg of acetic acid.
-
Dissolution: Heat the mixture to 80°C under continuous mechanical stirring until the solid is completely dissolved.
-
Addition of Acetic Anhydride: At 83°C, slowly add 70 kg of acetic anhydride to the reaction mixture with stirring. The recommended rate of addition is 14.8 kg/hour , completing the addition in approximately 5 hours.
-
Reaction: Maintain the reaction mixture at a temperature of 88°C for 14 hours.
-
Hydrolysis: After the reaction period, cool the mixture to 18-25°C. Slowly add an alkali solution to adjust the pH to 12-13, followed by heating and stirring to facilitate hydrolysis.
-
Extraction: Add 0.8-1.2 kg of dichloromethane to the system and stir for 1 hour. Allow the layers to separate and collect the organic phase. Perform two additional extractions with equal volumes of dichloromethane.
-
Drying and Isolation: Combine the organic extracts and add anhydrous sodium sulfate to dry the solution. Remove the dichloromethane by rotary evaporation to yield the 2-hydroxymethyl-3,4-dimethoxypyridine product.
Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride
The final key intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, is synthesized by the chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine. Thionyl chloride (SOCl₂) is the most common chlorinating agent for this transformation.[4][5]
Experimental Protocol: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride [2]
-
Reaction Setup: In a reaction flask, dissolve 41 g of 2-hydroxymethyl-3,4-dimethoxypyridine in 100 g of dichloromethane.
-
Chlorination: While stirring and maintaining the temperature between 0 and 5°C, slowly add 30 g of thionyl chloride dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to 10-15°C and maintain it for 2 hours.
-
Work-up: Remove the dichloromethane by evaporation under reduced pressure.
-
Crystallization: Add 90 g of anhydrous ethanol to the residue and cool the mixture to 0°C to induce crystallization.
-
Isolation: Collect the solid product by suction filtration and dry it to obtain 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
A multi-step synthesis starting from maltol has also been reported, which involves methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination to yield 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with an overall yield of over 75%.[6][7]
Quantitative Data
The following tables summarize the reported yields for the key synthetic steps.
Table 1: Synthesis of 2-Hydroxymethyl-3,4-dimethoxypyridine
| Starting Material | Reagents | Yield (%) | Reference |
| This compound N-oxide | Acetic anhydride, NaOH | 76 | [5] |
Table 2: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride
| Starting Material | Reagents | Yield (%) | Reference |
| 2-Hydroxymethyl-3,4-dimethoxypyridine | Thionyl chloride, Dichloromethane | 93.9 | [2] |
| 2-Hydroxymethyl-3,4-dimethoxypyridine | Thionyl chloride, Dichloromethane | 93 | [5] |
| 2-Hydroxymethyl-3,4-dimethoxypyridine | Thionyl chloride, Dichloromethane | 85 | [5] |
Spectroscopic Data
¹H NMR of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride (in CDCl₃, 400 Hz): δ 4.09 (s, 3H, OCH₃), 4.23 (s, 3H, OCH₃), 5.06 (s, 2H, CH₂Cl), 7.56 (d, 1H, 5-H), 8.56 (d, 1H, 6-H).[2]
Reactivity of the this compound Ring
Detailed studies on the specific reactivity of the parent this compound are scarce in the readily available literature. However, the reactivity can be predicted based on the general principles of pyridine chemistry and the electronic effects of the methoxy substituents.
The pyridine nitrogen atom is basic and can be protonated or act as a nucleophile. The two methoxy groups are electron-donating through resonance and electron-withdrawing through induction. Their net effect is activating towards electrophilic substitution and they will direct incoming electrophiles to the positions ortho and para to themselves. However, the pyridine ring itself is electron-deficient and generally undergoes electrophilic substitution with difficulty.
Applications in Drug Development
The primary application of this compound chemistry is in the synthesis of pantoprazole, a proton pump inhibitor used to treat acid-related gastrointestinal disorders. The key intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, is coupled with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole to form the pantoprazole skeleton.
Given the prevalence of the substituted pyridine motif in pharmaceuticals, it is plausible that this compound derivatives could serve as scaffolds for the development of other therapeutic agents. The methoxy groups can influence solubility, metabolic stability, and receptor binding affinity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key synthetic pathways described in this guide.
References
- 1. 3,4-DIMETHOXY-2-METHYLPYRIDINE N-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 2. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]
- 3. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, an important intermediate in the manufacturing of proton pump inhibitors like pantoprazole. The synthesis outlined herein focuses on the chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine.
Introduction
2-chloromethyl-3,4-dimethoxypyridine hydrochloride is a key building block in the synthesis of various pharmaceuticals. The protocol detailed below describes a common and efficient method for its preparation from 2-hydroxymethyl-3,4-dimethoxypyridine using thionyl chloride as the chlorinating agent. This method is widely cited and provides good yields of the desired product. An alternative multi-step synthesis starting from maltol has also been described in the literature.[1][2][3]
Reaction Scheme
The synthesis proceeds via the chlorination of the hydroxymethyl group of 2-hydroxymethyl-3,4-dimethoxypyridine using thionyl chloride in a suitable solvent, such as chloroform or dichloromethane. The reaction is typically performed at low temperatures to control its exothermicity.
Caption: Reaction scheme for the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
Experimental Protocol
This protocol is based on established laboratory procedures for the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
Materials:
-
2-Hydroxymethyl-3,4-dimethoxypyridine
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Ethanol (anhydrous)
-
Activated carbon
-
Ice-water bath
-
Standard laboratory glassware and equipment
Procedure:
-
In a reaction flask, dissolve 2-hydroxymethyl-3,4-dimethoxypyridine in dichloromethane.[1][4]
-
Cool the solution to 0-3°C using an ice-water bath.[1]
-
Slowly add a solution of thionyl chloride in dichloromethane dropwise to the reaction mixture, ensuring the temperature is maintained between 0-3°C.[1]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.[1]
-
Remove the dichloromethane by evaporation under reduced pressure. A solid product should precipitate.[1][4]
-
Dissolve the resulting solid in ethanol and decolorize with activated carbon.[1]
-
Evaporate the ethanol to obtain the final product, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[1]
-
The product can be further purified by suction filtration after cooling to below 5°C.[4]
Quantitative Data Summary
The following table summarizes the quantitative data from various reported syntheses of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
| Parameter | Value | Reference |
| Yield | 76% | [1] |
| 78% | [1] | |
| 93.9% | [4] | |
| 98% | [5] | |
| Melting Point | 158-159°C (decomp) | [6] |
| 157-158°C | [4] | |
| 155°C (decomp) | ||
| 150°C (decomp) | [3] | |
| ¹H NMR (CDCl₃, 400 Hz) | δ 4.09 (s, 3H, OCH₃), 4.23 (s, 3H, OCH₃), 5.06 (s, 2H, CH₂Cl), 7.56 (d, 1H, 5-H), 8.56 (d, 1H, 6-H) | [4] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
Caption: Experimental workflow for the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
References
- 1. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 2. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride - zebpharma [zebpharma.com]
- 4. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]
- 5. 2-Chloromethyl-3,4-dimethoxypyridinium chloride synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving the 3,4-dimethoxypyridine scaffold. This versatile heterocyclic motif is of significant interest in medicinal chemistry and materials science. The following sections detail common cross-coupling strategies—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—to functionalize the this compound core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] This reaction is particularly valuable for synthesizing biaryl and heteroaryl structures, which are common in pharmacologically active molecules.[2] For this compound, a halogenated derivative (e.g., at the 2- or 6-position) can be coupled with a variety of aryl or heteroaryl boronic acids or esters.
Quantitative Data Summary for Suzuki-Miyaura Coupling of Halopyridines
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives with various boronic acids. These data provide an expected range of efficacy for similar reactions with 2-bromo-3,4-dimethoxypyridine.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 81[3] |
| 2-Bromo-4-fluoro-5-methylpyridine | 4-Methoxyphenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | 92[3] |
| 2-Bromopyridine derivative | 4-Chlorophenylboronic acid | Representative | Representative | Representative | Representative | Representative | 80[3] |
| 2-Bromopyridine derivative | 3-Thienylboronic acid | Representative | Representative | Representative | Representative | Representative | 73[3] |
| 4-Bromoacetophenone | Phenylboronic acid | Pyridine-based Pd(II) complex (1) | KOH (2) | Water | 100-160 (MW) | 0.08 | 96[4] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3,4-dimethoxypyridine with Phenylboronic Acid
Materials:
-
2-Bromo-3,4-dimethoxypyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-3,4-dimethoxypyridine, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times typically range from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenyl-3,4-dimethoxypyridine.
Visualization of Suzuki-Miyaura Coupling Workflow
Heck Reaction
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[5][6] This reaction is highly effective for the vinylation of aryl and heteroaryl halides. For the this compound core, this allows for the introduction of various alkenyl side chains.
Quantitative Data Summary for Heck Reactions
The following table presents representative data for Heck coupling reactions, which can be extrapolated to reactions involving halogenated this compound.
| Aryl Halide | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | PdCl₂ (cat.) | KOAc | Methanol | 120 | Not specified | Not specified[5] |
| 4-Iodoanisole | Ethyl acrylate | Pd(OAc)₂ (1) | Et₃N (1.2) | Acetonitrile | 80 | 2 | 95 |
| 3-Bromopyridine | Styrene | Pd(OAc)₂ (2) | K₂CO₃ (2) | DMF | 120 | 16 | 88 |
| 2-Bromopyridine | n-Butyl acrylate | "P(t-Bu)₃ Pd G3" (3) | NBu₃ (3) | Dioxane | 90 | 1 (in flow) | Not specified[7] |
Experimental Protocol: Heck Reaction of 2-Bromo-3,4-dimethoxypyridine with Styrene
Materials:
-
2-Bromo-3,4-dimethoxypyridine (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Nitrogen or Argon gas
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
In an oven-dried Schlenk tube, combine 2-bromo-3,4-dimethoxypyridine, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed DMF, styrene, and triethylamine via syringe.
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting halide is consumed.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture to remove palladium black and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 3,4-dimethoxy-2-styrylpyridine.
Visualization of the Heck Reaction Catalytic Cycle
Sonogashira Coupling
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[8][9] It is an efficient method for the synthesis of arylalkynes and conjugated enynes.[10] This reaction allows for the direct introduction of an alkynyl group onto the this compound ring.
Quantitative Data Summary for Sonogashira Coupling of Aryl Halides
This table provides representative yields and conditions for the Sonogashira coupling, which can guide the setup for reactions with halogenated this compound.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (cat.) | CuI (cat.) | Et₂NH | Not specified | RT | 90 |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | THF | RT | 95 |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (2) | NBu₃ | THF | 100 (in flow) | Not specified[7] |
| 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 98 |
Experimental Protocol: Sonogashira Coupling of 2-Iodo-3,4-dimethoxypyridine with Phenylacetylene
Materials:
-
2-Iodo-3,4-dimethoxypyridine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Nitrogen or Argon gas
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To a Schlenk flask, add 2-iodo-3,4-dimethoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF, followed by the amine base (which can often serve as the solvent as well) and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Gentle heating (e.g., to 50 °C) may be required for less reactive substrates.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford 3,4-dimethoxy-2-(phenylethynyl)pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[1] This reaction has become a primary tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[11] Halogenated this compound can be coupled with a wide range of primary and secondary amines using this methodology.
Quantitative Data Summary for Buchwald-Hartwig Amination of Bromopyridines
The following table shows typical conditions and yields for the Buchwald-Hartwig amination of bromopyridine derivatives, serving as a guide for reactions with 2-bromo-3,4-dimethoxypyridine.
| Aryl Halide | Amine | Catalyst/Precatalyst | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOBuᵗ (25 mmol) | Toluene | 80 | 60[7] |
| 2-Bromopyridine | Aniline | XantPhos Pd G3 (5) | DBU (2) | MeCN/PhMe | 140 (in flow) | Not specified[7] | |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | P(t-Bu)₃ (3) | Toluene | 80 | Not specified | 98 |
| 3-Bromopyridine | Benzylamine | Pd₂(dba)₃ (1) | XPhos (4) | NaOBuᵗ (1.4) | Toluene | 100 | 95 |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-3,4-dimethoxypyridine with Aniline
Materials:
-
2-Bromo-3,4-dimethoxypyridine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOBuᵗ) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Nitrogen or Argon gas
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add 2-bromo-3,4-dimethoxypyridine and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox (if used), and add degassed toluene and aniline via syringe.
-
Place the reaction mixture in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a short plug of silica gel, eluting with more ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain N-phenyl-3,4-dimethoxypyridin-2-amine.
Visualization of the Buchwald-Hartwig Amination Logical Workflow
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3,4-Dimethoxypyridine in Transition Metal Catalysis: An Overview
While specific, widespread applications of 3,4-dimethoxypyridine as a primary ligand in transition metal-catalyzed reactions are not extensively documented in scientific literature, its structural and electronic properties suggest potential, albeit underexplored, utility in this field. This document provides a theoretical overview of how this compound could function as a ligand and outlines general protocols for evaluating its efficacy in key catalytic transformations.
Pyridine and its derivatives are a cornerstone of ligand design in transition metal catalysis. The nitrogen atom's lone pair of electrons readily coordinates to a metal center, and the electronic properties of the pyridine ring can be tuned by substituents to modulate the catalytic activity of the metal complex. The two methoxy groups on the this compound ring are electron-donating, which would increase the electron density on the pyridine nitrogen. This enhanced Lewis basicity could, in principle, lead to strong coordination to a transition metal center, potentially influencing the stability and reactivity of the resulting catalyst.
Potential Applications in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. The electronic nature of the ligand bound to the palladium center is crucial for the efficiency of the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. The electron-rich nature of this compound could potentially accelerate the oxidative addition step, which is often rate-limiting.
Below are generalized protocols for testing the efficacy of this compound as a ligand in common palladium-catalyzed cross-coupling reactions.
Table 1: Generalized Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Aryl Halide (1.0 equiv) | Coupling Partner (1.2-1.5 equiv) | Palladium Precursor (1-5 mol%) | This compound (2-10 mol%) | Base (2.0-3.0 equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Aryl bromide/chloride | Arylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | 2-10 mol% | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-120 |
| Heck | Aryl iodide/bromide | Alkene | Pd(OAc)₂ | 2-10 mol% | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-140 |
| Sonogashira | Aryl iodide/bromide | Terminal alkyne | PdCl₂(PPh₃)₂ | 2-10 mol% | Et₃N/piperidine | Toluene or THF | 25-80 |
| Buchwald-Hartwig | Aryl bromide/chloride | Primary/secondary amine | Pd₂(dba)₃ | 2-10 mol% | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-110 |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), this compound (0.04 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Potential in C-H Activation and Asymmetric Catalysis
The directing group ability of the pyridine nitrogen is a well-established strategy in C-H activation. It is plausible that a transition metal catalyst could be directed by the nitrogen of this compound to activate a C-H bond on a substrate.
Furthermore, chiral derivatives of this compound could potentially be synthesized and employed in asymmetric catalysis. The development of chiral pyridine-based ligands is a very active area of research, and the electronic properties of this compound could provide a useful scaffold for the design of new asymmetric catalysts.
Caption: A general experimental workflow for testing a new ligand in catalysis.
Conclusion
While this compound is not a prominent ligand in the current catalysis literature, its electronic properties make it an interesting candidate for investigation. The protocols and conceptual frameworks provided here offer a starting point for researchers interested in exploring the potential of this and other novel pyridine-based ligands in transition metal catalysis. Further research is required to determine its effectiveness and potential advantages over existing ligand systems.
Functionalization of the 3,4-Dimethoxypyridine Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the 3,4-dimethoxypyridine ring. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The protocols outlined below focus on key transformations including directed ortho-lithiation, halogenation, and palladium-catalyzed cross-coupling reactions, which are fundamental for the synthesis of diverse derivatives for drug discovery and development.
Introduction
The this compound core is a valuable starting material for the synthesis of polysubstituted pyridines. The methoxy groups influence the reactivity and regioselectivity of functionalization reactions. In particular, the C2 position is activated for deprotonation, providing a strategic entry point for the introduction of various substituents. This document details methods for the synthesis of 2-halo-3,4-dimethoxypyridine and its subsequent elaboration via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to generate novel C-C and C-N linked derivatives.
Strategic Functionalization Workflow
The overall strategy for the functionalization of this compound involves a three-step process. First, a directed ortho-lithiation at the C2 position is performed, followed by quenching with an electrophile, such as iodine, to install a handle for further reactions. This 2-iodo-3,4-dimethoxypyridine intermediate can then be utilized in palladium-catalyzed cross-coupling reactions to introduce a variety of aryl, heteroaryl, or amino moieties.
Application Notes and Protocols for the Synthesis of Pantoprazole Using 3,4-Dimethoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of pantoprazole, a proton pump inhibitor, utilizing 3,4-dimethoxypyridine derivatives. The synthesis primarily involves the condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, followed by an oxidation step.
Mechanism of Action
Pantoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[1][2] Its mechanism of action involves the irreversible inhibition of the H+/K+ ATPase enzyme system (the proton pump) located on the secretory surface of gastric parietal cells.[1][2][3][4] Pantoprazole is a weak base that, in the acidic environment of the parietal cell canaliculi, is converted to its active form, a cationic sulfenamide.[1][4][5] This active form then forms a covalent bond with cysteine residues on the H+/K+ ATPase, inactivating the pump and thereby inhibiting the final step of gastric acid production.[1][5] This inhibition affects both basal and stimulated gastric acid secretion.[2][4]
Caption: Mechanism of action of pantoprazole in gastric parietal cells.
Synthesis of Pantoprazole
The synthesis of pantoprazole from this compound derivatives is a two-step process:
-
Condensation: Reaction of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole to form the thioether intermediate, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole.[6][7][8]
-
Oxidation: Oxidation of the thioether intermediate to the corresponding sulfoxide, which is pantoprazole.[6][7][8]
Caption: General workflow for the synthesis of pantoprazole sodium.
Experimental Protocols
Protocol 1: Synthesis of Pantoprazole Thioether Intermediate
This protocol describes the condensation reaction to form the thioether intermediate.
Materials:
-
5-(difluoromethoxy)-2-mercaptobenzimidazole
-
2-chloromethyl-3,4-dimethoxypyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Water
-
Methanol
-
Acetic acid
Procedure:
-
Dissolve sodium hydroxide in water in a reaction flask with stirring at room temperature.[6]
-
Add 5-(difluoromethoxy)-2-mercaptobenzimidazole to the sodium hydroxide solution and stir until dissolved.[6]
-
In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water.[6]
-
Add the solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride dropwise to the reaction mixture over a period of 90 minutes.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, remove the solvent under reduced pressure to obtain an oily residue.[6]
-
Dissolve the residue in a mixture of water and methanol and heat to 70 °C.[6]
-
Adjust the pH to 7 with acetic acid, resulting in the precipitation of a creamy mixture.[6]
-
Stir the mixture at room temperature for 3 hours.[6]
-
Filter the precipitate, wash with a 1:1 mixture of methanol/water, followed by n-heptane, and dry at room temperature.[6]
| Parameter | Value | Reference |
| Reactants | ||
| 5-(difluoromethoxy)-2-mercaptobenzimidazole | 11.1 mmol | [6] |
| 2-chloromethyl-3,4-dimethoxypyridine HCl | 22.2 mmol | [6] |
| Sodium Hydroxide | 55.5 mmol | [6] |
| Solvents | ||
| Water | 96 mL + 49.7 mL | [6] |
| Methanol | 80 mL | [6] |
| Reaction Conditions | ||
| Temperature | Room Temperature, then 70 °C | [6] |
| Time | 90 min addition, 3 hr stirring | [6] |
| pH | Adjusted to 7 | [6] |
| Yield | 90% | [6] |
Protocol 2: Oxidation of Thioether to Pantoprazole
This protocol details the oxidation of the thioether intermediate to pantoprazole.
Materials:
-
Pantoprazole thioether intermediate
-
Methanol
-
Sodium hypochlorite (3% solution)
-
Sodium hydroxide
-
Water
-
Dichloromethane (for washing)
Procedure:
-
In a round-bottom flask, add methanol and the thioether intermediate and stir at room temperature.[6]
-
Prepare a solution of sodium hypochlorite, sodium hydroxide, and water.[6]
-
Slowly add the sodium hypochlorite solution to the reaction mixture over 50 minutes.[6]
-
Monitor the reaction by TLC. The reaction is typically complete within 1 hour.[6]
-
After completion, wash the mixture with dichloromethane.[6]
| Parameter | Value | Reference |
| Reactants | ||
| Thioether Intermediate | 2 mmol | [6] |
| Sodium Hypochlorite (3%) | 8.2 mmol | [6] |
| Sodium Hydroxide | 12.3 mmol | [6] |
| Solvents | ||
| Methanol | 36 mL | [6] |
| Water | 5 mL | [6] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [6] |
| Time | 50 min addition, 1 hr reaction | [6] |
Protocol 3: One-Pot Synthesis of Pantoprazole Sodium
This protocol describes a one-pot synthesis of pantoprazole sodium, which is often more efficient for large-scale production.[9]
Materials:
-
2-chloromethyl-3,4-dimethoxypyridine hydrochloride
-
5-difluoromethoxy-2-mercaptobenzimidazole
-
Aqueous sodium hydroxide
-
Organic solvent (e.g., methylene chloride)
-
Phase transfer catalyst
-
Aqueous sodium hypohalite solution
Procedure:
-
React 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-difluoromethoxy-2-mercaptobenzimidazole in a system containing an organic solvent and water with an inorganic base and a phase transfer catalyst.[9] This reaction yields the pantoprazole sulfide.
-
The reaction temperature can range from 0 °C to the reflux temperature of the solvent, with 25-30 °C being preferable.[9]
-
Without isolating the sulfide intermediate, treat the reaction mixture with an aqueous sodium hypohalite solution containing sodium hydroxide to oxidize the sulfide to pantoprazole sodium.[9]
| Parameter | Value | Reference |
| Reactants | ||
| 2-chloromethyl-3,4-dimethoxypyridine HCl | - | [9] |
| 5-difluoromethoxy-2-mercaptobenzimidazole | - | [9] |
| Catalyst | Phase Transfer Catalyst | [9] |
| Oxidant | Aqueous Sodium Hypohalite | [9] |
| Reaction Conditions | ||
| Temperature | 0 °C to reflux (25-30 °C preferred) | [9] |
| Key Feature | One-pot synthesis without isolation of intermediate | [9] |
Synthesis of the Precursor: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride
A key starting material, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, can be synthesized from maltol.[10][11] The process involves a series of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination.[10][12] An alternative method involves reacting 2-hydroxymethyl-3,4-dimethoxypyridine with thionyl chloride in chloroform.[13]
| Starting Material | Key Reaction Steps | Yield | Reference |
| Maltol | Methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, secondary chlorination | >75% | [10][12] |
| 2-Hydroxymethyl-3,4-dimethoxypyridine | Reaction with thionyl chloride | - | [13] |
These protocols and notes are intended for guidance and should be adapted and optimized based on specific laboratory conditions and scale. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]
- 10. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride - zebpharma [zebpharma.com]
- 12. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
Application Notes and Protocols: N-oxidation of 3,4-Dimethoxypyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the N-oxidation of 3,4-dimethoxypyridine to its corresponding N-oxide. Two common and effective methods are presented: oxidation with meta-chloroperoxybenzoic acid (m-CPBA) and with hydrogen peroxide in acetic acid. These protocols are essential for researchers working on the synthesis of pyridine N-oxide derivatives, which are valuable intermediates in drug discovery and organic synthesis.
Introduction
Pyridine N-oxides are important heterocyclic compounds with diverse applications in medicinal chemistry and materials science.[1][2] The N-oxide functional group alters the electronic properties of the pyridine ring, influencing its reactivity and biological activity. Specifically, N-oxidation can facilitate nucleophilic substitution at the 2- and 4-positions and can act as a directing group in various transformations.[2][3] this compound N-oxide is a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines two reliable methods for its preparation.
Data Presentation
The following table summarizes the key quantitative and qualitative parameters for the two primary methods of N-oxidation of this compound.
| Parameter | Method A: m-CPBA Oxidation | Method B: H₂O₂/Acetic Acid Oxidation |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | 30-35% Hydrogen peroxide (H₂O₂) in Glacial Acetic Acid |
| Solvent | Dichloromethane (DCM), Chloroform | Glacial Acetic Acid |
| Temperature | 0 °C to room temperature | 70-80 °C |
| Reaction Time | 4-24 hours | 5-24 hours |
| Typical Yield | High (often >90%) | Good to excellent (e.g., 88% for 4-methoxypyridine)[4] |
| Work-up | Aqueous basic wash (e.g., NaHCO₃, Na₂S₂O₃), extraction | Neutralization, extraction |
| Advantages | High yields, mild reaction conditions | Cost-effective reagents |
| Disadvantages | m-CPBA can be shock-sensitive, byproduct removal | Higher reaction temperatures, potential for side reactions |
Experimental Protocols
Method A: N-oxidation using meta-Chloroperoxybenzoic acid (m-CPBA)
This method is known for its high efficiency and mild reaction conditions.[1]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite to decompose excess peroxide.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove meta-chlorobenzoic acid.
-
Further wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Method B: N-oxidation using Hydrogen Peroxide in Acetic Acid
This classical method is cost-effective and widely used for the N-oxidation of pyridines.[1][5]
Materials:
-
This compound
-
Glacial acetic acid
-
Hydrogen peroxide (30-35% aqueous solution)
-
Sodium hydroxide (NaOH) solution or solid sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Chloroform for extraction
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Slowly add hydrogen peroxide (30-35%, 2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for 5-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a concentrated sodium hydroxide solution or solid sodium carbonate until the pH is basic (pH 8-9). This should be done in an ice bath as the neutralization is exothermic.
-
Extract the aqueous layer multiple times with dichloromethane or chloroform.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography. A patent for a similar compound, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, describes a similar workup involving neutralization and extraction.[6]
Mandatory Visualization
Caption: Experimental workflow for the N-oxidation of this compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]
Application of 3,4-Dimethoxypyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxypyridine is a versatile heterocyclic scaffold that has found significant applications in medicinal chemistry. Its unique electronic and structural features make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes on the use of this compound in the development of therapeutic agents, including proton pump inhibitors, gamma-secretase modulators for Alzheimer's disease, and kinase inhibitors. Detailed experimental protocols for the synthesis of key intermediates and final compounds are also provided, along with visualizations of relevant signaling pathways.
Application Notes
Intermediate in the Synthesis of Proton Pump Inhibitors: Pantoprazole
The most prominent application of this compound in medicinal chemistry is as a crucial intermediate in the synthesis of pantoprazole, a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders. The key intermediate, 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride, is synthesized from this compound derivatives and subsequently condensed with 2-mercapto-5-(difluoromethoxy)-1H-benzimidazole to yield pantoprazole.[1][2] The synthesis of this intermediate is a critical step in the manufacturing process of pantoprazole.[3][4][5][6][7][8]
Scaffold for Gamma-Secretase Modulators in Alzheimer's Disease
Derivatives of this compound have emerged as a promising scaffold for the development of gamma-secretase modulators (GSMs), a class of therapeutic agents being investigated for the treatment of Alzheimer's disease.[9][10][11][12] These compounds allosterically modulate the activity of γ-secretase, an enzyme complex involved in the production of amyloid-beta (Aβ) peptides.[9][12] By selectively reducing the production of the toxic Aβ42 peptide in favor of shorter, less amyloidogenic forms, these modulators aim to prevent the formation of amyloid plaques, a key pathological hallmark of Alzheimer's disease.[9][12] The methoxypyridine motif has been shown to improve the activity and drug-like properties, such as solubility, of these GSMs.[9][10][11][12]
Quantitative Data: Gamma-Secretase Modulators
The following table summarizes the in vitro activity of representative methoxypyridine-derived gamma-secretase modulators in reducing Aβ42 levels.
| Compound ID | Aβ42 IC50 (nM) | Reference |
| 22d | 60 | [4] |
| 22e | 89 | [4] |
| 28 | 63 | [10] |
| 33d | Modest activity loss | [12] |
| 54 | 64 | [12] |
| 55 | 40 | [12] |
Core Structure for Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. While specific examples of this compound derivatives as potent kinase inhibitors are not as extensively documented as for other applications, the general utility of substituted pyridines in this area is well-established. For instance, pyridine-based compounds have been developed as inhibitors of Pim-1 kinase and Epidermal Growth Factor Receptor (EGFR), both of which are important targets in cancer therapy. The dimethoxy substitution pattern on the pyridine ring can be explored to optimize potency, selectivity, and pharmacokinetic properties of kinase inhibitors.
Quantitative Data: Representative Pyridine-Based Kinase Inhibitors
This table presents data for pyridine-containing kinase inhibitors to illustrate the potential of this scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | BTK | 7.95 | [13] |
| Pyrazolo[3,4-d]pyrimidine | JAK2 | 6.5 | [14] |
| Diarylpyridine | Tubulin Polymerization | Sub-micromolar | [15] |
| 4-Anilinoquinazoline | EGFR | 0.4 - 1.1 | [11] |
Antimicrobial Agents
Pyridine derivatives have been investigated for their antimicrobial properties. The nitrogen atom in the pyridine ring can participate in interactions with biological targets in microorganisms, and the overall lipophilicity and electronic properties of the molecule, which can be modulated by substituents like methoxy groups, play a crucial role in their activity. While there is extensive research on the antimicrobial activity of various pyridine derivatives, specific and detailed studies on this compound derivatives are less common in the readily available literature. However, the broader class of dihydropyrimidine derivatives has shown significant antimicrobial activity.
Quantitative Data: Representative Dihydropyrimidine Antimicrobial Activity
The following table provides examples of the antimicrobial activity of dihydropyrimidine derivatives against various pathogens.
| Compound Class | Microorganism | MIC (μg/mL) | Reference |
| 3,4-Dihydropyrimidine-2(1H)-one | E. coli | 32, 64 | [6][16] |
| 3,4-Dihydropyrimidine-2(1H)-one | P. aeruginosa | 32, 64 | [6][16] |
| 3,4-Dihydropyrimidine-2(1H)-one | S. aureus | 32, 64 | [6][16] |
| 3,4-Dihydropyrimidine-2(1H)-one | A. niger | 32 | [16] |
| 3,4-Dihydropyrimidine-2(1H)-one | C. albicans | 32 | [6][16] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride
This protocol describes a common method for the synthesis of the key intermediate for pantoprazole, starting from 3-hydroxy-2-methyl-4-pyrone.[5][7]
Materials:
-
3-hydroxy-2-methyl-4-pyrone
-
Ammonia water (20%)
-
Ammonium carbonate
-
Methylene chloride
-
Sulfuryl chloride
-
Anhydrous ethanol
Procedure:
-
Preparation of 3-hydroxy-2-methyl-4-pyridone:
-
To a reaction flask, add 40 g of 3-hydroxy-2-methyl-4-pyrone and 200 g of ammonia water (20%).
-
Slowly heat the mixture to dissolve the solids and maintain the temperature at 40°C for 2 hours.
-
Slowly add 30 g of ammonium carbonate and maintain at 40°C for an additional 2 hours.
-
Slowly add another 62 g of ammonium carbonate and maintain at 40°C for 3 hours.
-
Gradually raise the temperature to reflux and maintain for 5 hours.
-
Cool the reaction mixture to 0°C, filter the precipitate, wash with a small amount of water, and dry to obtain 3-hydroxy-2-methyl-4-pyridone.
-
-
Synthesis of 2-methylol-3,4-dimethoxy-pyridine:
-
The intermediate from the previous step is subjected to a series of reactions including etherification, nitration, chlorination, oxidation, and methoxylation to yield 3,4-dimethoxy-2-picoline.
-
44g of 3,4-dimethoxy-2-picoline is dissolved in 50g of glacial acetic acid containing 0.2g of sodium tungstate.
-
At 40-45°C, 35g of hydrogen peroxide (50%) is added dropwise.
-
The mixture is heated to 95°C and maintained for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is treated with acetic anhydride and heated to reflux for 4 hours.
-
After removal of acetic anhydride, water is added, and the pH is adjusted to 8-9 with lye.
-
20g of sodium hydroxide is added, and the mixture is heated to 80°C for 4 hours.
-
After cooling, the product is extracted with methylene chloride and purified to yield 2-methylol-3,4-dimethoxy-pyridine.
-
-
Chlorination to 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride:
-
In a reaction flask, dissolve 41 g of 2-methylol-3,4-dimethoxy-pyridine in 100 g of methylene chloride.
-
Cool the solution to 0-5°C and slowly add 30 g of sulfuryl chloride dropwise.
-
Allow the reaction to warm to 10-15°C and stir for 2 hours.
-
Evaporate the methylene chloride under reduced pressure.
-
Add 90 g of anhydrous ethanol to the residue and cool to 0°C.
-
Filter the resulting solid, wash with cold ethanol, and dry to obtain 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride.
-
Protocol 2: General Synthesis of Methoxypyridine-Derived Gamma-Secretase Modulators
This protocol outlines a general synthetic route for a class of tetracyclic methoxypyridine-derived GSMs.[9]
Materials:
-
Substituted 2-bromoketone
-
Substituted aminothiazole
-
Ethanol
Procedure:
-
Condensation Reaction:
-
A mixture of the appropriate substituted 2-bromoketone (1 equivalent) and the desired substituted aminothiazole (1 equivalent) is refluxed in ethanol.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired gamma-secretase modulator.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Visualizations
Gamma-Secretase Signaling Pathway in Alzheimer's Disease
Caption: Amyloidogenic processing of APP by β- and γ-secretase leading to Aβ42 plaque formation in Alzheimer's disease, and the modulatory effect of this compound-derived GSMs.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade, a target for pyridine-based kinase inhibitors.
PIM-1 Kinase Signaling Pathway
Caption: Overview of the PIM-1 kinase signaling pathway, a target in cancer therapy.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 6. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM1 - Wikipedia [en.wikipedia.org]
- 8. PI4-kinase type II Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Novel Synthetic Methodologies Involving 3,4-Dimethoxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for novel reactions involving 3,4-dimethoxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the electron-donating nature of its methoxy groups, which influences the reactivity and potential for functionalization of the pyridine ring. The following sections detail key synthetic transformations, including Directed ortho-Metalation (DoM) and Palladium-Catalyzed Cross-Coupling reactions, providing researchers with the necessary information to utilize this compound in the synthesis of complex molecular architectures.
Directed ortho-Metalation (DoM) for C-2 Functionalization
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the methoxy groups can act as directing metalation groups (DMGs), facilitating deprotonation at the adjacent ortho-positions by a strong lithium base. The pyridine nitrogen and the C-3 methoxy group are expected to direct lithiation to the C-2 position, while the C-4 methoxy group directs to the C-5 position. The inherent acidity of the protons at C-2 and C-6 of the pyridine ring, coupled with the directing effect of the C-3 methoxy group, generally favors metalation at the C-2 position.
This regioselectivity provides a reliable method for introducing a wide range of electrophiles at a specific position on the pyridine ring, opening avenues for the synthesis of novel derivatives with potential biological activity.
Signaling Pathway Diagram: Directed ortho-Metalation
Experimental Protocol: General Procedure for Directed ortho-Metalation of this compound
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent
-
Electrophile (e.g., benzaldehyde, methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the lithium base (n-BuLi or LDA, 1.1 eq.) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile (1.2 eq.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours (reaction progress can be monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-3,4-dimethoxypyridine.
Quantitative Data (Representative):
| Electrophile | Product | Reported Yield (%) |
| Benzaldehyde | 2-(hydroxy(phenyl)methyl)-3,4-dimethoxypyridine | 65-75 |
| Methyl Iodide | 2-methyl-3,4-dimethoxypyridine | 70-80 |
| Iodine | 2-iodo-3,4-dimethoxypyridine | 60-70 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Palladium-Catalyzed Cross-Coupling Reactions of Halogenated this compound
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in these reactions, it must first be halogenated. Regioselective halogenation, particularly at the 2- or 5-position, provides a handle for subsequent cross-coupling reactions such as the Suzuki-Miyaura or Heck reaction.
Synthesis of Halo-3,4-Dimethoxypyridines
Direct electrophilic halogenation of this compound can be challenging and may lead to a mixture of products. A more controlled approach involves the use of a directing group or a two-step process of metalation followed by quenching with a halogen source as described in the DoM section. For instance, iodination at the 2-position can be achieved via lithiation followed by the addition of iodine.
Suzuki-Miyaura Coupling of 2-Bromo-3,4-dimethoxypyridine
The Suzuki-Miyaura coupling enables the formation of a C-C bond between a halide and an organoboron compound. This reaction is highly versatile and tolerates a wide range of functional groups. The general protocol for the Suzuki-Miyaura coupling of a 2-bromo-3,4-dimethoxypyridine with an arylboronic acid is provided below.[1]
Experimental Workflow: Suzuki-Miyaura Coupling
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3,4-dimethoxypyridine
Materials:
-
2-Bromo-3,4-dimethoxypyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Standard glassware for inert atmosphere reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine 2-bromo-3,4-dimethoxypyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (and water if required by the conditions) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-aryl-3,4-dimethoxypyridine.
Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines (Representative):
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Good |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | Good to Excellent |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.5) | Dioxane/H₂O | 110 | 4-12 | Excellent |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent |
Note: These conditions are general for bromopyridines and may require optimization for 2-bromo-3,4-dimethoxypyridine.[1]
Future Directions: C-H Activation and Cycloaddition Reactions
The development of novel C-H activation and cycloaddition reactions involving this compound represents a promising frontier. The electron-rich nature of the pyridine ring suggests potential for direct C-H functionalization at various positions using transition metal catalysts (e.g., Rh, Ru, Ir). Furthermore, while the aromaticity of the pyridine ring generally hinders its participation as a diene in standard Diels-Alder reactions, inverse-electron-demand Diels-Alder reactions, where the electron-rich this compound acts as the dienophile, could be a viable strategy for the synthesis of complex heterocyclic systems.[2][3][4][5][6] Further research in these areas is warranted to expand the synthetic utility of this valuable building block.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Scale-up Synthesis of 3,4-Dimethoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the scalable synthesis of 3,4-dimethoxypyridine derivatives, which are crucial building blocks in the pharmaceutical industry.[1][2][3] The primary focus of this document is the multi-step, kilogram-scale synthesis of 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride, a key intermediate in the production of the proton pump inhibitor (PPI) pantoprazole.
Introduction
Pyridine and its derivatives are fundamental heterocyclic compounds widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[2][3] The this compound scaffold, in particular, is a key structural motif in a number of active pharmaceutical ingredients (APIs). The efficient and scalable synthesis of these derivatives is of paramount importance for the pharmaceutical industry to ensure a reliable and cost-effective supply of essential medicines.
This document outlines a well-established, multi-step synthesis of 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride, starting from readily available raw materials. The protocols provided are based on patented industrial processes and are intended to serve as a guide for process development and scale-up activities.
Scalable Synthetic Route to 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride
The following multi-step synthesis has been successfully scaled to produce kilogram quantities of the target compound. The overall workflow is depicted in the diagram below.
Caption: Overall workflow for the synthesis of 2-(chloromethyl)-3,4-dimethoxypyridine HCl.
Data Presentation: Summary of a Representative Scale-up Synthesis
The following table summarizes the quantitative data for a representative multi-kilogram scale synthesis of 2-(hydroxymethyl)-3,4-dimethoxypyridine, a key intermediate in the overall process.
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1. N-Oxide Formation | 3,4-dimethoxy-2-picoline | Acetic Acid | Acetic Anhydride | 75-85 | 16 | 3,4-dimethoxy-2-picoline-N-oxide | - |
| 2. Rearrangement & Hydrolysis | 3,4-dimethoxy-2-picoline-N-oxide | Acetic Anhydride, NaOH | Dichloromethane | 80-95 (rearrangement), 18-25 (hydrolysis) | 15-16 (rearrangement) | 2-(hydroxymethyl)-3,4-dimethoxypyridine | High |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride.
Protocol 1: Synthesis of 2-(hydroxymethyl)-3,4-dimethoxypyridine
This protocol describes the synthesis of a key intermediate on a 20 kg scale.
Materials:
-
3,4-dimethoxy-2-methylpyridine-N-oxide (20 kg)
-
Acetic acid (20 kg)
-
Acetic anhydride (50 kg)
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reactor, add 20 kg of 3,4-dimethoxy-2-methylpyridine-N-oxide to 20 kg of acetic acid.
-
Heat the mixture to 75°C with mechanical stirring until the solid is completely dissolved.
-
Slowly add 50 kg of acetic anhydride to the solution at 80°C. The addition rate should be approximately 15 kg/h .
-
After the addition is complete, maintain the temperature at 85°C for 16 hours.
-
After cooling, slowly add a sodium hydroxide solution to adjust the pH to 12-13.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain 2-(hydroxymethyl)-3,4-dimethoxypyridine.
Protocol 2: Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride
This protocol describes the final chlorination step.
Materials:
-
2-(hydroxymethyl)-3,4-dimethoxypyridine (41 g)
-
Dichloromethane (100 g)
-
Thionyl chloride (30 g)
-
Anhydrous ethanol (90 g)
Procedure:
-
In a reaction flask, dissolve 41 g of 2-(hydroxymethyl)-3,4-dimethoxypyridine in 100 g of dichloromethane.
-
Cool the solution to 0-5°C and slowly add 30 g of thionyl chloride.
-
After the addition, slowly warm the reaction mixture to 10-15°C and maintain for 2 hours.
-
Evaporate the dichloromethane under reduced pressure.
-
Add 90 g of anhydrous ethanol to the residue and cool to 0°C.
-
Collect the precipitated solid by suction filtration and dry to obtain 51 g of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (Yield: 93.9%).
Industrial Purification
On a large scale, purification of pyridine derivatives often involves crystallization. The choice of solvent and control of temperature are critical for obtaining high purity and good recovery.
Protocol 3: Crystallization of a Substituted Pyridine
This is a general procedure that can be adapted for various pyridine derivatives.
Procedure:
-
Dissolve the crude product in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at an elevated temperature.
-
Activated charcoal can be added to the hot solution to remove colored impurities.
-
Filter the hot solution to remove the charcoal and any insoluble materials.
-
Allow the solution to cool slowly to induce crystallization. Seeding with a small crystal of the pure product can be beneficial.
-
Once crystallization is complete, cool the mixture in an ice bath to maximize the yield.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Signaling Pathway Diagram: Mechanism of Action of Pantoprazole
The end-product of this synthetic route, after further elaboration, is pantoprazole, a proton pump inhibitor. Its mechanism of action is illustrated below.
Caption: Mechanism of action of Pantoprazole as a proton pump inhibitor.
Safety Precautions
The synthesis of this compound derivatives involves the use of hazardous chemicals, and appropriate safety measures must be implemented, especially during scale-up.
-
Pyridine and its derivatives: These compounds can be harmful if inhaled, swallowed, or absorbed through the skin.[4] Always handle in a well-ventilated area or a fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Thionyl chloride: This is a corrosive and toxic chemical that reacts violently with water. Handle with extreme care in a fume hood, and ensure no contact with moisture.
-
Acetic anhydride: This is a corrosive and flammable liquid.[5][6] Avoid contact with skin and eyes, and keep away from ignition sources.[5][6]
-
Process Safety: When scaling up reactions, it is crucial to consider the potential for exothermic events and to have appropriate cooling and emergency shutdown procedures in place. All equipment should be properly grounded to prevent static discharge.[2]
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for all planned experiments.[4][5][6]
References
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. imlive.s3.amazonaws.com [imlive.s3.amazonaws.com]
- 6. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dimethoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3,4-Dimethoxypyridine and its derivatives. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesis of a this compound derivative is resulting in a low overall yield. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound derivatives are a common issue and can stem from several factors throughout the multi-step synthesis. Here are some common causes and troubleshooting strategies:
-
Suboptimal Reaction Conditions: Many synthetic routes for pyridine derivatives can be inefficient under traditional conditions.[1]
-
Troubleshooting: Consider the use of alternative catalysts and solvent systems. For multi-component reactions, catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation or solvent-free conditions with γ-Al2O3 nanoparticles have been shown to improve yields.[1] For specific steps like methoxylation, ensure anhydrous conditions and the appropriate choice of base and solvent.
-
-
Incomplete Reactions: Individual steps in the synthesis may not go to completion, leading to a lower overall yield.
-
Troubleshooting: Monitor each reaction step closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material before proceeding to the next step. Adjust reaction times and temperatures as needed.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.[1] In syntheses starting from pyrones, incomplete conversion or side reactions during the initial steps can lead to a cascade of impurities.
-
Troubleshooting: The order of reagent addition can be critical in minimizing side reactions.[1] Maintaining optimal reaction temperatures and using a slight excess of a key reagent (where appropriate) can help drive the reaction to completion and minimize byproduct formation. For example, in the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, the hydroxymethylation step using acetic anhydride can be prone to side reactions if the temperature is not carefully controlled.[2]
-
Q2: I am observing significant byproduct formation in my synthesis. How can I identify and minimize these impurities?
A2: Byproduct formation is a frequent challenge. Common byproducts can arise from self-condensation of starting materials, incomplete reactions, or degradation of the product under harsh conditions.[3]
-
Identification: Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to identify the structure of the major byproducts. This information will provide clues about the undesired reaction pathways.
-
Minimization Strategies:
-
Control of Reaction Temperature: Many side reactions are accelerated at higher temperatures. Maintaining a consistent and optimal temperature is crucial. The use of an ice bath for exothermic reactions is recommended to prevent thermal runaway and degradation.[3]
-
Purity of Starting Materials: Impurities in the starting materials can act as catalysts for side reactions or be incorporated into byproducts.[3] Always use reagents of the highest possible purity.
-
Inert Atmosphere: For reactions sensitive to oxygen, such as those involving organometallic reagents or easily oxidizable intermediates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.
-
Q3: The purification of my this compound derivative is proving difficult. What are the recommended purification methods?
A3: The basic nature of the pyridine ring can make purification challenging, often leading to tailing on silica gel chromatography.[3] Here are several effective purification strategies:
-
Acid-Base Extraction: This is a highly effective method for separating basic pyridine compounds from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated pyridine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified pyridine can be re-extracted with an organic solvent.[3]
-
Column Chromatography: To mitigate tailing on silica gel, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[3]
-
Crystallization: If your final product is a solid, crystallization can be an excellent method to achieve high purity. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Distillation: For liquid this compound derivatives, vacuum distillation can be an effective purification technique.[3]
Q4: The cost of starting materials, particularly substituted pyridines, is high. Are there more economical synthetic routes to this compound?
A4: Yes, the cost of starting materials is a significant consideration, especially for large-scale synthesis. While some substituted pyridines can be expensive, several routes utilize inexpensive and readily available starting materials:
-
Synthesis from Maltol: Maltol is a cost-effective starting material that can be converted to this compound derivatives through a series of reactions including methylation, ammonification, chlorination, oxidation, and methoxylation.[4] This route avoids the use of more expensive, pre-functionalized pyridine starting materials.
-
Chichibabin Pyridine Synthesis: This classical method uses simple and inexpensive aldehydes and ketones with ammonia to construct the pyridine ring.[5] While yields can sometimes be moderate, the low cost of the starting materials makes it an attractive option for large-scale production.[5]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-hydroxymethyl-3,4-dimethoxypyridine
| Parameter | Method 1[2] | Method 2[2] |
| Starting Material | 3,4-dimethoxy-2-methylpyridine-N-oxide | 3,4-dimethoxy-2-methylpyridine-N-oxide |
| Reagent | Acetic anhydride | Acetic anhydride |
| Reaction Temperature | High temperature reflux (4h) | 88°C (14h) |
| Work-up | Addition of solid NaOH | Not specified |
| Reported Yield | 90% | 95.6% |
| Notes | High temperature and addition of solid base can be difficult to control. | Milder reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of 2-hydroxymethyl-3,4-dimethoxypyridine from 3,4-dimethoxy-2-picoline-N-oxide [2]
This protocol is based on a reported procedure and may require optimization for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3,4-dimethoxy-2-picoline-N-oxide (25 kg) to acetic acid (12.5 kg).
-
Heating: Heat the mixture to 80°C under mechanical stirring until the solid is completely dissolved.
-
Reagent Addition: At 83°C, slowly add acetic anhydride (70 kg) to the reaction mixture under stirring. The rate of addition should be controlled (e.g., 14.8 kg/hour ).
-
Reaction: After the addition is complete, maintain the reaction mixture at 88°C for 14 hours.
-
Work-up:
-
Cool the reaction mixture to 18-25°C.
-
Slowly add an aqueous alkali solution to adjust the pH to 12-13.
-
Heat the mixture and stir for hydrolysis.
-
Extract the product with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent by rotary evaporation to obtain the crude product. The product can be further purified by crystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 3,4-Dimethoxypyridine by Chromatography
Welcome to the Technical Support Center for the chromatographic purification of 3,4-Dimethoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for purifying crude this compound?
A1: The most common methods for purifying crude this compound are flash column chromatography on silica gel for preparative scale purification and reverse-phase High-Performance Liquid Chromatography (HPLC) for analytical and small-scale preparative purposes.
Q2: How do I choose an appropriate solvent system for flash chromatography of this compound?
A2: An appropriate solvent system can be determined by Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1][2] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound.[3] This generally provides good separation from both less polar and more polar impurities.
Q3: My purified this compound shows peak tailing in normal-phase chromatography. What could be the cause and how can I fix it?
A3: Peak tailing for pyridine derivatives on silica gel is often caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[1] Alternatively, deactivating the silica gel by pre-washing the column with a solvent system containing triethylamine can also be effective.
Q4: I am experiencing low recovery of this compound from the silica gel column. What are the possible reasons?
A4: Low recovery can be due to several factors. The compound may be irreversibly adsorbed onto the silica gel, especially if it is sensitive to acidic conditions. It is also possible that the compound is eluting in very broad peaks, making it difficult to detect and collect. To address this, consider deactivating the silica gel with a base as mentioned above, or using a more polar eluent to ensure complete elution. If instability on silica is suspected, switching to a more inert stationary phase like alumina or using reverse-phase chromatography may be necessary.
Q5: What are potential impurities I might encounter in crude this compound?
A5: Potential impurities can originate from the starting materials and side reactions during synthesis. If synthesized from maltol, impurities could include incompletely reacted intermediates such as 3-methoxy-2-methyl-4H-pyran-4-one or 3-methoxy-2-methyl-4(1H)-pyridone.[4][5] Other possibilities include byproducts from chlorination, oxidation, or methoxylation steps if these are part of the synthetic route.[4][6]
Q6: Is this compound stable on silica gel?
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of this compound from Impurities | Inappropriate solvent system polarity. | Optimize the solvent system using TLC to achieve an Rf of 0.2-0.3 for the product. Consider using a gradient elution.[3] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Poorly packed column. | Ensure the column is packed uniformly without any cracks or channels. | |
| Product Elutes with the Solvent Front | The solvent system is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).[9] |
| Product Does Not Elute from the Column | The solvent system is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| The compound has irreversibly adsorbed to the silica gel. | Try eluting with a stronger solvent system (e.g., methanol in dichloromethane). If this fails, consider deactivating the silica gel or using a different stationary phase. | |
| Broad or Tailing Peaks | Interaction with acidic silanol groups on silica. | Add a basic modifier like triethylamine (0.1-1%) to the eluent.[1] |
| Column channeling or poor packing. | Repack the column carefully to ensure a homogenous stationary phase bed. | |
| Low Yield/Recovery | Compound instability on silica gel. | Perform a stability test. If unstable, deactivate the silica gel with a base or use an alternative stationary phase like alumina. |
| Incomplete elution. | Use a more polar solvent system at the end of the purification to wash the column. | |
| Product is spread across many fractions. | Use a shallower solvent gradient to improve peak sharpness. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
-
Preparation: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 4:1 (hexane:ethyl acetate) and adjust as necessary.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp (254 nm).
-
Optimization: Adjust the solvent ratio until the spot corresponding to this compound has an Rf value between 0.2 and 0.3.[3]
Protocol 2: Flash Column Chromatography Purification
This protocol is a general guideline and should be optimized based on TLC results.
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, less polar solvent system determined by TLC.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried silica with the adsorbed sample to the top of the column.
-
-
Elution:
-
Begin elution with the less polar solvent system determined by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and then more polar impurities.[1] A suggested gradient could be starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
-
Fraction Collection:
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 3: Reverse-Phase HPLC Method (Analytical)
This method is adapted from a validated procedure for a closely related compound and can be used as a starting point for purity analysis.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[10][11] The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Temperature: Ambient or controlled (e.g., 30 °C).
Data Presentation
The following table provides illustrative examples of chromatographic conditions and expected results for pyridine derivatives, which can serve as a guide for the purification of this compound.
| Parameter | Flash Chromatography (Normal Phase) | Reverse-Phase HPLC |
| Stationary Phase | Silica Gel | C18 |
| Mobile Phase/Eluent | Hexane/Ethyl Acetate gradient | Acetonitrile/Water with 0.1% Formic Acid |
| Example Gradient | 0-100% Ethyl Acetate in Hexane | 10-90% Acetonitrile in Water |
| Expected Purity | >95% (after one column) | >99% |
| Typical Yield | 70-90% | >95% (for small scale) |
| Detection | TLC with UV (254 nm) | UV at 254 nm |
Mandatory Visualizations
Caption: A general workflow for the purification of crude this compound by flash column chromatography.
Caption: A troubleshooting decision tree for common issues in the chromatography of this compound.
References
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 4. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 5. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. forums.studentdoctor.net [forums.studentdoctor.net]
- 10. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 11. chromtech.com [chromtech.com]
Stability of 3,4-Dimethoxypyridine under acidic or basic conditions
Technical Support Center: 3,4-Dimethoxypyridine
Welcome to the technical support center for this compound. This guide provides detailed information on the stability of this compound under various experimental conditions, along with troubleshooting advice and protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable aromatic ether. The pyridine ring itself is robust across a wide pH range. However, the molecule's stability is primarily dictated by the two methoxy groups, which are susceptible to cleavage under strong acidic conditions. Under neutral and basic conditions, the compound is generally stable.
Q2: How does this compound behave in acidic solutions?
A2: In the presence of strong acids (e.g., HBr, HI, or heated HCl), the methoxy groups of this compound can undergo cleavage. The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack (typically SN2 for a methyl group) by the acid's conjugate base on the methyl carbon. This results in the stepwise conversion of the methoxy groups to hydroxyl groups, forming 3-methoxy-4-hydroxypyridine and ultimately 3,4-dihydroxypyridine. The basic nitrogen atom on the pyridine ring will also be protonated in acidic media (pKa of pyridinium is ~5.2), which can influence its solubility and reactivity.
Q3: Is this compound stable under basic conditions?
A3: Yes, ether linkages are generally very stable and unreactive in basic media. The pyridine ring is also stable at high pH. Therefore, this compound is not expected to undergo significant degradation under typical basic experimental conditions (e.g., using NaOH, KOH, or organic bases at moderate temperatures).
Q4: I see unexpected peaks in my HPLC analysis after an experiment. What could be the cause?
A4: The appearance of new peaks often indicates degradation. If your experiment involved acidic conditions, especially with heat, you are likely observing the formation of partially or fully demethylated products (e.g., 3-methoxy-4-hydroxypyridine, 3,4-dihydroxypyridine). Refer to the troubleshooting guide below for a more detailed workflow to identify the issue.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. To prevent potential hydrolysis of the methoxy groups over extended periods, avoid exposure to acidic vapors and moisture.
Troubleshooting Guide
This guide will help you diagnose and resolve common issues encountered during experiments with this compound.
Issue: Loss of Starting Material or Appearance of Unexpected Impurities in Analysis (e.g., HPLC, NMR)
Use the following decision tree to troubleshoot the problem.
Caption: Troubleshooting decision tree for unexpected experimental results.
Stability Profile and Degradation Pathways
Summary of Stability
The stability of this compound is highly dependent on the pH of the medium.
| Condition | Stability | Potential Degradation Products | Mechanism |
| Strongly Acidic (e.g., >1M HCl, HBr, HI), especially with heat | Low | 3-methoxy-4-hydroxypyridine, 3,4-dihydroxypyridine, Methyl Halide | Acid-catalyzed ether cleavage (SN2) |
| Mildly Acidic (pH 4-6) | High | None expected under typical conditions | - |
| Neutral (pH ~7) | High | None expected | - |
| Basic (pH 8-14) | High | None expected | - |
Acid-Catalyzed Degradation Pathway
Under strong acidic conditions, the methoxy groups are cleaved. The generally accepted mechanism involves protonation of the ether oxygen, followed by a nucleophilic attack on the methyl group.
Caption: Stepwise demethylation of this compound under strong acid.
Experimental Protocol: Forced Degradation Study
This protocol outlines a general method to assess the stability of this compound under acidic, basic, and oxidative stress conditions.
Objective
To determine the degradation profile of this compound under forced stress conditions.
Materials
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
HPLC system with UV detector
-
pH meter
-
Thermostatic water bath or oven
Methodology
Technical Support Center: By-product Formation in 3,4-Dimethoxypyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dimethoxypyridine. The information is presented in a question-and-answer format to directly address common issues and by-product formation encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of by-products observed in reactions with this compound?
A1: The most common by-products in reactions involving this compound arise from several key pathways:
-
Isomer Formation: Electrophilic substitution reactions can lead to a mixture of isomers due to the directing effects of the two methoxy groups and the pyridine nitrogen.
-
Polysubstitution: In reactions like nitration or halogenation, more than one functional group can be added to the pyridine ring, especially under harsh conditions.
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, leading to the formation of this compound-N-oxide, which can have different reactivity and lead to its own set of by-products.
-
Demethylation: One or both methoxy groups can be cleaved, particularly under strongly acidic or high-temperature conditions, to form the corresponding hydroxypyridine derivatives.
-
Ring Deactivation By-products: In Friedel-Crafts reactions, the Lewis acid catalyst can complex with the pyridine nitrogen, deactivating the ring towards the desired reaction and potentially leading to side reactions.
Q2: How do the methoxy groups and the pyridine nitrogen influence the regioselectivity of electrophilic aromatic substitution on this compound?
A2: The two methoxy groups are electron-donating and activating, directing electrophiles to the ortho and para positions. The pyridine nitrogen is deactivating. The interplay of these effects governs the regioselectivity. The positions ortho and para to the methoxy groups are C2, C5, and C6. The pyridine nitrogen deactivates the ring, particularly at the C2 and C6 positions. Therefore, electrophilic substitution is most likely to occur at the C2, C5, and C6 positions, with the precise distribution depending on the specific electrophile and reaction conditions.
Q3: Can this compound undergo self-condensation or polymerization?
A3: While less common than for highly reactive heterocycles like furan or pyrrole, under strongly acidic conditions or in the presence of certain catalysts, this compound can potentially undergo side reactions leading to oligomeric or polymeric materials, often observed as insoluble tars. This is more likely to occur if the reaction temperature is not well-controlled.
Troubleshooting Guides
Issue 1: Formation of Multiple Isomers in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Symptoms:
-
NMR and mass spectrometry data indicate the presence of multiple products with the same mass.
-
Chromatographic analysis (TLC, HPLC, GC) shows multiple spots or peaks for the product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Reaction temperature is too high. | Lower the reaction temperature to improve selectivity. For example, perform nitration at 0°C or below. |
| Inappropriate choice of reagent or catalyst. | Use a milder and more selective reagent. For nitration, consider using a milder nitrating agent than fuming nitric acid/sulfuric acid. |
| Incorrect order of reagent addition. | Add the electrophilic reagent slowly to the solution of this compound to maintain a low concentration of the electrophile and minimize side reactions. |
Issue 2: Polysubstitution By-products are Observed
Symptoms:
-
Mass spectrometry reveals products with a higher mass than the expected monosubstituted product.
-
NMR shows a loss of more than one aromatic proton.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Excess of the electrophilic reagent. | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the electrophilic reagent. |
| Prolonged reaction time. | Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed. |
| High reaction temperature. | Lowering the reaction temperature can often reduce the rate of the second substitution more than the first. |
Issue 3: Unexpected Formation of Hydroxypyridine By-products (Demethylation)
Symptoms:
-
The product is more polar than expected on TLC.
-
Mass spectrometry indicates a loss of 14 amu (CH₂) or 28 amu (2 x CH₂) from the expected product mass.
-
¹H NMR shows the appearance of a broad singlet corresponding to an -OH group and the disappearance or integration change of the methoxy signals.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Use of strong protic or Lewis acids. | If possible, use milder acids or reduce the amount of acid used. Consider alternative synthetic routes that do not require strongly acidic conditions. |
| High reaction temperatures. | Perform the reaction at the lowest temperature at which it proceeds at a reasonable rate. |
Issue 4: Low Yield in Friedel-Crafts Acylation
Symptoms:
-
The starting material is recovered, or a complex mixture of unidentifiable products is formed.
-
The desired acylated product is obtained in very low yield.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Deactivation of the ring by the Lewis acid. | The Lewis acid (e.g., AlCl₃) complexes with the pyridine nitrogen, deactivating the ring. Use of a milder Lewis acid or an alternative acylation method that does not require a strong Lewis acid may be beneficial. |
| Inappropriate solvent. | Ensure the solvent is anhydrous and inert to the reaction conditions. |
Quantitative Data on By-product Formation
While specific quantitative data for by-product distribution in all reactions of this compound is not extensively reported in readily available literature, the following table summarizes expected outcomes based on general principles of pyridine chemistry and data from analogous systems.
| Reaction | Expected Major Product(s) | Potential By-products | Conditions Favoring By-products |
| Nitration (HNO₃/H₂SO₄) | 2-Nitro-3,4-dimethoxypyridine, 5-Nitro-3,4-dimethoxypyridine | Dinitro-3,4-dimethoxypyridines, hydroxypyridine derivatives | High temperature, excess nitrating agent |
| Bromination (Br₂/AcOH) | 2-Bromo-3,4-dimethoxypyridine, 5-Bromo-3,4-dimethoxypyridine | Dibromo-3,4-dimethoxypyridines | Excess bromine, prolonged reaction time |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | Acylated product at C2 or C5 | Complex mixture due to ring deactivation | Strong Lewis acids, high temperatures |
Key Experimental Protocols
Protocol 1: Regioselective Mononitration of this compound
This protocol aims to favor the formation of the monosubstituted product and minimize dinitration and demethylation.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Addition of Nitrating Agent: Slowly add a solution of nitric acid (1.05 eq) in concentrated sulfuric acid dropwise via the dropping funnel, maintaining the internal temperature below 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor the progress by TLC or HPLC.
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the isomers.
Protocol 2: Minimizing By-products in Friedel-Crafts Acylation
Due to the challenges of Friedel-Crafts reactions with pyridines, alternative methods are often preferred. If a Friedel-Crafts reaction is necessary, the following general precautions should be taken:
-
Use of Milder Lewis Acids: Consider using milder Lewis acids such as ZnCl₂ or FeCl₃ instead of AlCl₃ to reduce the deactivation of the pyridine ring.
-
Protection of the Pyridine Nitrogen: Temporarily protecting the pyridine nitrogen as an N-oxide can be an effective strategy. The N-oxide can then be acylated, and the N-oxide functionality can be subsequently removed.
-
Alternative Acylation Methods: Explore acylation methods that do not require strong Lewis acids, such as using an acyl radical precursor or a palladium-catalyzed acylation.
Visualizing Reaction Pathways and Troubleshooting
Caption: Competing pathways in electrophilic substitution of this compound.
Caption: A logical workflow for troubleshooting by-product formation.
Caption: Predicted regioselectivity of electrophilic substitution on this compound.
Technical Support Center: Optimizing Suzuki Coupling of 3,4-Dimethoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for 3,4-dimethoxypyridine. Given the electron-rich nature of this substrate, specific challenges may arise, and this guide offers systematic approaches to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound failing or giving low yields?
A1: Low yields or reaction failure with this compound, an electron-rich heteroaromatic compound, can be attributed to several factors. The primary challenge often stems from the coordination of the pyridine nitrogen's lone pair of electrons to the palladium catalyst, which can lead to catalyst inhibition or deactivation.[1] Additionally, the electron-donating methoxy groups can decrease the reactivity of the C-X (halide) bond towards the crucial oxidative addition step in the catalytic cycle. Key areas to investigate include the catalyst system, base selection, solvent choice, and reaction temperature.
Q2: What are the most common side reactions observed, and how can they be minimized?
A2: The most prevalent side reactions in the Suzuki coupling of pyridine derivatives are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (often water), which removes the boronic acid from the productive catalytic cycle.[1] To minimize this, it is crucial to use anhydrous solvents and reagents.[1] Using boronic esters (e.g., pinacol esters), which are more stable towards hydrolysis, can also be beneficial.[1]
-
Homocoupling: This involves the coupling of two boronic acid molecules and is often exacerbated by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) catalytic cycle.[1] To mitigate homocoupling, ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).[1]
Q3: How do the electron-donating methoxy groups on the pyridine ring affect the reaction?
A3: The two methoxy groups at the 3- and 4-positions make the pyridine ring electron-rich. This increased electron density can strengthen the C-X bond, making the oxidative addition step more challenging. Consequently, more active catalyst systems, often employing bulky, electron-rich phosphine ligands, are typically required to facilitate this step.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivation/Inhibition | The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1] • Switch Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can stabilize the active palladium species and prevent pyridine coordination.[1] • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition. • Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst to ensure the efficient generation of the active Pd(0) species. |
| Inefficient Oxidative Addition | The electron-rich nature of this compound can make the oxidative addition of the aryl halide to the Pd(0) center sluggish. • Choose a More Reactive Halide: If possible, use an aryl iodide or bromide instead of a chloride, as the C-I and C-Br bonds are weaker and more reactive. • Increase Temperature: Higher temperatures (e.g., 80-120 °C) can provide the necessary energy to overcome the activation barrier for oxidative addition. |
| Ineffective Base | The base is crucial for the transmetalation step, activating the boronic acid.[2] • Screen Bases: Stronger, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[1][2] • Ensure Anhydrous Conditions: The base should be anhydrous and finely ground to maximize its reactivity. For K₃PO₄, a small amount of water might be necessary for it to be effective under anhydrous conditions.[1] |
| Poor Solvent Choice | The solvent must dissolve all reactants and be compatible with the catalytic system. • Screen Solvents: Common choices include ethereal solvents like 1,4-dioxane or THF, and aromatic hydrocarbons like toluene, often with a small amount of water.[3] For challenging substrates, polar aprotic solvents like DMF might be considered, but care must be taken as they can sometimes promote side reactions. |
Problem 2: Significant Byproduct Formation
| Observed Byproduct | Troubleshooting Steps |
| Protodeboronation (Ar-H formation) | Cleavage of the C-B bond of the boronic acid.[1] • Use Anhydrous Conditions: Thoroughly dry all solvents and reagents.[1] • Use Boronic Esters: Pinacol or MIDA boronates are more stable towards hydrolysis than boronic acids.[1] • Milder Base: A weaker base might reduce the rate of protodeboronation.[1] |
| Homocoupling (Ar-Ar or Ar'-Ar' formation) | Dimerization of the boronic acid or aryl halide. This is often promoted by oxygen.[1] • Strictly Exclude Oxygen: Degas all solvents and the reaction mixture thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles).[1] Maintain a positive pressure of an inert gas throughout the reaction. |
| Dehalogenation of Starting Material | The starting aryl halide is reduced to the corresponding arene. • Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction. • Avoid Hydride Sources: Ensure solvents are not a source of hydrides. |
Data Presentation
Table 1: Recommended Starting Conditions for Screening
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(II) and Pd(0) sources. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that are effective for heteroaryl couplings.[1] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that are often successful in challenging couplings.[1][2] |
| Solvent | 1,4-Dioxane, Toluene, THF (often with a small amount of water) | Common solvents for Suzuki couplings that offer good solubility for many substrates.[3] |
| Temperature | 80 - 110 °C | Higher temperatures are often required for less reactive substrates. |
Table 2: Influence of Reaction Parameters on Yield
| Parameter | Condition A | Condition B | Expected Outcome |
| Ligand | PPh₃ | SPhos | SPhos is expected to give a higher yield due to its bulky and electron-rich nature, which can prevent catalyst deactivation by the pyridine nitrogen.[1] |
| Base | Na₂CO₃ | K₃PO₄ | K₃PO₄ is a stronger base and is often more effective in promoting the transmetalation step, especially for challenging substrates.[2] |
| Atmosphere | Air | Inert (Argon) | An inert atmosphere is crucial to prevent oxidation of the Pd(0) catalyst and minimize homocoupling side reactions.[1] |
| Boronic Species | Boronic Acid | Pinacol Boronate Ester | The pinacol boronate ester is more stable and less prone to protodeboronation, potentially leading to a higher yield.[1] |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound halide (1.0 mmol)
-
Arylboronic acid or boronate ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the this compound halide, arylboronic acid/ester, palladium catalyst, ligand, and base.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
Technical Support Center: Overcoming Low Yields in the Functionalization of 3,4-Dimethoxypyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the chemical functionalization of 3,4-dimethoxypyridine.
Frequently Asked Questions (FAQs)
General Concepts
Q1: Why is the functionalization of this compound often challenging, leading to low yields?
A1: The functionalization of pyridine rings, including this compound, presents several inherent challenges:
-
Electron-Deficient Ring: The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution, often requiring harsh reaction conditions.[1][2]
-
Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to metal catalysts (e.g., Palladium, Rhodium, Iron) or Lewis acids.[1][3] This can poison the catalyst, preventing it from participating in the desired catalytic cycle and leading to low or no product formation.
-
Regioselectivity: The two methoxy groups at the C3 and C4 positions strongly influence the electronic and steric environment of the ring, but achieving selective functionalization at the remaining C2, C5, or C6 positions can still be difficult, potentially leading to mixtures of isomers and reducing the yield of the desired product.
-
Basicity: The basicity of the pyridine nitrogen can be problematic in certain reactions, such as the Robinson annulation, where it can curtail the reaction yield.[4]
Troubleshooting Guide 1: Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) is a powerful strategy for functionalizing pyridine rings with high regioselectivity. The methoxy groups in this compound can act as directing metalation groups (DMGs).[5][6] However, achieving high yields requires careful optimization.
Q2: My directed lithiation of this compound followed by electrophilic quench is giving a very low yield. What are the potential causes?
A2: Low yields in DoM reactions are common and can typically be traced to one of several factors. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow for Directed ortho-Metalation
Caption: Troubleshooting workflow for low yields in Directed ortho-Metalation.
Key Considerations for DoM of this compound:
-
Choice of Base: Standard alkyllithium reagents like n-BuLi can sometimes add to the C=N bond of the pyridine ring rather than deprotonating it.[7] Using a hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can prevent this side reaction.[7][8]
-
Temperature Control: These reactions must be conducted at very low temperatures (typically -78 °C) in anhydrous solvents like THF or ether to ensure the stability of the lithiated intermediate and prevent side reactions.[7]
-
Regioselectivity: The C3- and C4-methoxy groups will direct lithiation to the ortho positions. The C2- and C5-positions are the most likely sites of deprotonation. The final regiochemical outcome may depend on the specific base and reaction conditions used.
| Parameter | Recommendation for this compound | Rationale |
| Lithiating Agent | LDA or LTMP | Minimizes competitive nucleophilic addition to the pyridine ring.[7] |
| Temperature | -78 °C | Ensures stability of the aryllithium intermediate and selectivity. |
| Solvent | Anhydrous THF or Ether | Standard aprotic solvents for organolithium chemistry. |
| Electrophile Addition | Add slowly at -78 °C | Prevents temperature spikes and potential side reactions. |
Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling
Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are essential for forming C-C and C-N bonds, respectively. However, the pyridine nitrogen in this compound can inhibit the palladium catalyst, leading to low yields.
Q3: My Suzuki-Miyaura coupling of a bromo-3,4-dimethoxypyridine with an arylboronic acid is failing. What should I investigate?
A3: Failure in Suzuki couplings with pyridine substrates often revolves around catalyst inhibition and suboptimal reaction conditions.
Logical Relationship Diagram for Suzuki-Miyaura Coupling Issues
Caption: Key factors to investigate for low-yield Suzuki-Miyaura couplings.
Q4: I'm attempting a Buchwald-Hartwig amination on a chloro-3,4-dimethoxypyridine and getting low conversion. How can I improve the yield?
A4: Buchwald-Hartwig aminations are sensitive to the choice of ligand, base, and palladium precatalyst. The electron-rich nature of the pyridine substrate and the potential for catalyst inhibition are primary concerns.
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a modern, well-defined Pd precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., G3/G4 palladacycles with SPhos, RuPhos, or tBuXPhos).[9] | These ligands promote the crucial reductive elimination step and shield the palladium center from inhibitory coordination by the pyridine nitrogen. |
| Base | Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS.[10] | The choice of base is critical and often substrate-dependent. Strong bases are typically required to deprotonate the amine. |
| Solvent | Anhydrous, aprotic polar solvents such as dioxane or toluene. | These solvents are standard for this transformation and effectively solubilize the reaction components. |
| Temperature | Typically 80-110 °C. | Provides the necessary thermal energy for the catalytic cycle to proceed efficiently. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and should be optimized for specific substrates.
-
To an oven-dried reaction vial, add the halo-3,4-dimethoxypyridine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add a deoxygenated solvent mixture (e.g., Dioxane/Water 4:1) via syringe.
-
Heat the reaction mixture at 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol requires strict inert atmosphere techniques.
-
Inside a glovebox, add the palladium precatalyst (1-2 mol%), phosphine ligand (1.2-2.4 mol% relative to Pd), and base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vial.
-
Add the halo-3,4-dimethoxypyridine (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the vial and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography.
Visualization of Key Mechanisms
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Chlorination of the 3,4-Dimethoxypyridine Backbone
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the chlorination of 3,4-dimethoxypyridine derivatives, a crucial step in the synthesis of various pharmaceutical intermediates.
Troubleshooting Guide
This section addresses specific issues that may arise during the chlorination of the this compound backbone, particularly the conversion of 2-hydroxymethyl-3,4-dimethoxypyridine to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. A primary consideration is the purity of the starting material, 2-hydroxymethyl-3,4-dimethoxypyridine. Impurities can interfere with the reaction. Ensure the starting material is of high purity and completely dry.
Another critical factor is the handling of the chlorinating agent, most commonly thionyl chloride (SOCl₂). Thionyl chloride is highly sensitive to moisture. Any moisture in the reaction setup (glassware, solvent, or starting material) will decompose the thionyl chloride, reducing its effectiveness and consequently lowering the yield. It is imperative to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction temperature is also a key parameter. The addition of thionyl chloride is typically carried out at low temperatures (0-5°C) to control the exothermic reaction and minimize side product formation.[1] Subsequently, the reaction mixture is often allowed to warm to room temperature or gently heated to ensure completion.[1] Careful control of this temperature profile is essential for maximizing the yield.
Finally, the work-up procedure can impact the isolated yield. Incomplete extraction of the product or losses during purification will result in a lower yield. Ensure the pH is appropriately adjusted during work-up and that the extraction solvent is suitable for the product.
Question: The reaction does not seem to go to completion, and I observe unreacted starting material. What should I do?
Answer: Incomplete conversion is often due to an insufficient amount of the chlorinating agent or suboptimal reaction conditions.
-
Reagent Stoichiometry: Ensure that a sufficient excess of the chlorinating agent is used. The stoichiometry of the reaction should be carefully checked, and a slight excess of the chlorinating agent may be necessary to drive the reaction to completion.
-
Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to proceed to completion. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or gradually increasing the temperature. For instance, some protocols suggest stirring for 2 hours at room temperature after the initial addition of thionyl chloride.[1]
-
Mixing: Ensure efficient stirring of the reaction mixture, especially if it is heterogeneous. Poor mixing can lead to localized concentration gradients and incomplete reaction.
Question: My final product is discolored (e.g., brown or oily). How can I obtain a clean, solid product?
Answer: Discoloration often indicates the presence of impurities or byproducts. These can arise from side reactions or the degradation of starting materials or products.
-
Purification: A robust purification strategy is crucial. The product, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, is a solid.[1] If you obtain an oil, it is likely impure. Purification can be achieved through recrystallization or washing with an appropriate solvent.
-
Solvent Selection for Purification: Washing the crude product with a suitable solvent can remove colored impurities. For instance, washing the residue with diethyl ether (Et₂O) has been reported to yield a solid product.[1] Another method involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to crystallize upon cooling.
-
Work-up Procedure: The work-up procedure can also introduce impurities. For example, one protocol describes a work-up involving treatment with 2N NaOH, which could potentially lead to side reactions if not carefully controlled.[1] Subsequent extraction and drying steps are critical for obtaining a clean product.
Question: I am observing the formation of unexpected byproducts. What are the likely side reactions?
Answer: The electron-rich nature of the this compound ring makes it susceptible to various side reactions, especially under acidic conditions generated during chlorination with reagents like thionyl chloride.
-
Ring Chlorination: Although the primary reaction is the chlorination of the hydroxymethyl group, there is a possibility of electrophilic chlorination on the pyridine ring itself, leading to chlorinated pyridine byproducts.
-
Decomposition: The starting material or the product may be unstable under the reaction conditions, leading to decomposition and the formation of polymeric or tarry materials. This is more likely at elevated temperatures.
-
Reaction with Solvent: The choice of solvent is important. While dichloromethane is commonly used, other solvents could potentially react with the chlorinating agent or the reaction intermediates.
To minimize byproduct formation, it is crucial to maintain strict control over the reaction temperature, use high-purity starting materials, and work under anhydrous conditions.
Frequently Asked Questions (FAQs)
What is the most common method for the chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine?
The most frequently cited method is the reaction of 2-hydroxymethyl-3,4-dimethoxypyridine with thionyl chloride (SOCl₂) in an anhydrous solvent like dichloromethane (CH₂Cl₂).[1]
What are the typical yields for this chlorination reaction?
Reported yields for the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride are generally high, often ranging from 76% to 93%.[1] One patent describes a yield of 93.9%.[2]
What are some alternative chlorinating agents for this transformation?
While thionyl chloride is the most common, other reagents can be used for similar chlorinations. These include:
-
Phosphorus oxychloride (POCl₃)[3]
-
Bis(trichloromethyl) carbonate (BTC) in the presence of a catalyst like triphenylphosphine oxide.[4]
-
Oxalyl chloride has also been noted as a versatile chlorinating agent.[5]
What is the role of the hydrochloride salt formation in this reaction?
The product is typically isolated as a hydrochloride salt (2-chloromethyl-3,4-dimethoxypyridine hydrochloride). This is because the reaction with thionyl chloride produces HCl as a byproduct, which protonates the basic pyridine nitrogen. The salt form is often more crystalline and stable than the free base, which facilitates its isolation and purification.
What are the key safety precautions to take during this reaction?
-
Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction generates HCl gas, which is also corrosive. The reaction setup should be equipped with a gas trap to neutralize the evolved HCl.
-
Chlorinated solvents like dichloromethane are hazardous and should be handled with care.
Experimental Protocols & Data
Protocol 1: Chlorination using Thionyl Chloride
This protocol is a generalized procedure based on several literature reports.[1][2]
-
Preparation: A solution of 2-hydroxymethyl-3,4-dimethoxypyridine (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cooling: The solution is cooled to 0-5°C in an ice bath.
-
Addition of Thionyl Chloride: A solution of thionyl chloride (1.1-1.5 equivalents) in anhydrous dichloromethane is added dropwise to the cooled and stirred solution of the starting material over a period of 30-60 minutes, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: The solvent and excess thionyl chloride are removed under reduced pressure. The resulting residue is then triturated with diethyl ether or another suitable non-polar solvent to induce precipitation of the product.
-
Isolation: The solid product, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Data Presentation: Comparison of Chlorination Methods
| Starting Material | Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| 2-Hydroxymethyl-3,4-dimethoxypyridine | Thionyl Chloride | Dichloromethane | 0-20°C | Not specified | 93% | [1] |
| 2-Hydroxymethyl-3,4-dimethoxypyridine | Thionyl Chloride | Dichloromethane | Room Temp. | 2 hours | 85% | [1] |
| This compound N-oxide | Acetic Anhydride, then NaOH | Not applicable | 90°C, then 80°C | 2 hours, then 2 hours | 76% | [1] |
| 2-Hydroxymethyl-3,4-dimethoxypyridine | Thionyl Chloride | Dichloromethane | 0-15°C | 2 hours | 93.9% | [2] |
| This compound Hydrochloride | Bis(trichloromethyl) carbonate / Triphenylphosphine oxide | Toluene | 20-60°C | 4 hours | 98% | [4] |
Visualizations
Experimental Workflow for Chlorination
Caption: General experimental workflow for the chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
- 1. Page loading... [guidechem.com]
- 2. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]
- 3. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 4. 2-Chloromethyl-3,4-dimethoxypyridinium chloride synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity of Reactions on the Dimethoxypyridine Ring
Welcome to the technical support center for chemists and researchers working with dimethoxypyridine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Lithiation/Metalation Reactions
Q1: I am trying to perform a regioselective lithiation on a dimethoxypyridine, but I am getting a mixture of isomers. What are the key factors to consider?
A1: Achieving high regioselectivity in the lithiation of dimethoxypyridines depends on a delicate interplay of electronic and steric effects, as well as the choice of reagents and reaction conditions. Here’s a troubleshooting guide:
-
Directing Group Effect of Methoxy Groups: Methoxy groups are ortho, para-directing activators in electrophilic aromatic substitution. However, in the context of deprotonation (lithiation), their primary role is as a directed metalation group (DMG). The lithium agent will coordinate to the oxygen of the methoxy group, directing deprotonation to the adjacent ortho position. When you have two methoxy groups, their directing effects can be either reinforcing or competing.
-
Steric Hindrance: The bulkiness of the methoxy groups and the lithiating agent can influence the site of deprotonation. A sterically hindered position, even if electronically favored, may be less accessible.[1]
-
Choice of Lithiating Agent: Standard reagents like n-BuLi can sometimes lead to mixtures or side reactions. The use of a "superbase" like n-BuLi-LiDMAE (lithium 2-(dimethylamino)ethoxide) can significantly improve regioselectivity, often directing lithiation to the C-6 position even in the presence of an ortho-directing group.[2]
-
Temperature and Solvent: Low temperatures (e.g., -78°C) are crucial to prevent side reactions and ensure kinetic control. The choice of solvent can also play a role; for example, THF is a common solvent for these reactions.[3]
Troubleshooting Flowchart: Poor Regioselectivity in Lithiation
Caption: Troubleshooting workflow for lithiation regioselectivity.
Halogenation Reactions
Q2: I am attempting to halogenate a dimethoxypyridine and obtaining a mixture of products. How can I control the regioselectivity?
A2: The halogenation of dimethoxypyridines is influenced by the strong activating and ortho, para-directing effects of the methoxy groups, often leading to multiple products. Here are some strategies to improve selectivity:
-
Activating the Pyridine Ring: A common strategy to achieve high regioselectivity in pyridine halogenation is the use of pyridine N-oxides. The N-oxide activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions, and can lead to highly regioselective halogenation.[4]
-
Choice of Halogenating Agent: Milder halogenating agents like N-halosuccinimides (NBS, NCS, NIS) often provide better selectivity compared to harsher reagents like elemental halogens.[5]
-
Solvent Effects: The use of specific solvents can enhance the reactivity and selectivity of halogenation. For instance, hexafluoroisopropanol (HFIP) has been shown to be an effective solvent for the regioselective halogenation of arenes and heterocycles with N-halosuccinimides.[5]
-
Zincke Imine Intermediates: A novel approach involves the temporary transformation of the pyridine into a Zincke imine intermediate. This electron-rich species can undergo highly regioselective halogenation, particularly at the C-3 position.[6]
Experimental Protocol: 2-Chlorination of a Pyridine N-Oxide [7]
-
Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Nitration Reactions
Q3: Nitration of my dimethoxypyridine substrate is giving low yields and poor regioselectivity. What can I do to improve this?
A3: Direct nitration of the electron-deficient pyridine ring can be challenging. The presence of activating methoxy groups helps, but harsh nitrating conditions can lead to side reactions and lack of selectivity. Consider the following:
-
Milder Nitrating Agents: Instead of the standard nitric acid/sulfuric acid mixture, consider using milder nitrating agents.
-
Dearomatization-Rearomatization Strategy: A highly regioselective method for the meta-nitration of pyridines involves a dearomatization-rearomatization strategy. This approach utilizes oxazino pyridine intermediates to achieve nitration at the C-3 or C-5 position.[8]
-
Reaction Conditions: For some substituted aromatic compounds, nitration using concentrated nitric acid in the presence of a solid zeolite catalyst at elevated temperatures (70-90°C) can improve regioselectivity, often favoring the para isomer.[9]
Signaling Pathway: Dearomatization-Rearomatization for meta-Nitration
Caption: Pathway for meta-nitration of pyridines.
Coupling Reactions (Suzuki-Miyaura, Sonogashira)
Q4: I am having trouble controlling the regioselectivity of a Suzuki-Miyaura coupling on a dihalo-dimethoxypyridine. Which position is expected to react first?
A4: In palladium-catalyzed cross-coupling reactions of dihalopyridines, the halide adjacent to the nitrogen (C2 or C6) is conventionally more reactive than halides at other positions. This is due to the electron-deficient nature of the carbon at this position. However, several factors can influence and even reverse this selectivity:
-
Ligand Effects: The choice of phosphine ligand can have a profound impact on regioselectivity. For example, in some cases, sterically hindered N-heterocyclic carbene (NHC) ligands can promote coupling at the C4 position of 2,4-dichloropyridines.[10]
-
Catalyst Speciation: The ratio of ligand to palladium can influence the active catalytic species and thus the regiochemical outcome. For 2,4-dibromopyridine, conventional C2-selectivity is observed with higher phosphine-to-palladium ratios, while lower ratios can favor C4-coupling.[10]
-
Solvent and Base: The reaction medium, including the solvent and base, can affect the reactivity and selectivity of the coupling reaction.
Q5: How can I optimize a Sonogashira coupling to favor a specific position on a dimethoxypyridine?
A5: Similar to Suzuki couplings, the regioselectivity of Sonogashira reactions on dihalo-dimethoxypyridines is influenced by catalyst and ligand choice. For diiodopurines, a related heterocyclic system, it has been shown that catalysts with monodentate ligands like Pd(PPh₃)₄ favor coupling at the C2 position, while catalysts with bidentate or electron-rich monodentate phosphine ligands can switch the selectivity to the C8 position.[11] This principle of ligand-controlled regioselectivity can be applied to dimethoxypyridines.
Quantitative Data on Regioselectivity
| Reaction Type | Substrate | Reagents/Conditions | Major Product(s) | Isomeric Ratio/Yield | Reference |
| Lithiation | 2,6-Dimethoxypyridine | n-BuLi, THF, -78°C | 3-Lithio-2,6-dimethoxypyridine | >95% (inferred) | [12] |
| 2,3-Dimethoxypyridine | LiTMP/ZnCl₂·TMEDA, THF, rt; then I₂ | 4-Iodo-2,3-dimethoxypyridine | High regioselectivity | [12] | |
| Halogenation | 3-Methoxypyridine N-oxide | POCl₃, DCM, 0°C | 2-Chloro-3-methoxypyridine | High regioselectivity | [7] |
| Pyridine | Zincke ring-opening, then NBS/TFA | 3-Bromopyridine | High regioselectivity | [6] | |
| Nitration | 2-Chloropyridine | HNO₃/H₂SO₄ | 2-Chloro-5-nitropyridine | Major product | [13] |
| Pyridine | Dearomatization-Rearomatization | meta-Nitropyridine | High regioselectivity | [8] | |
| Suzuki Coupling | 2,4-Dibromopyridine | Pd(OAc)₂/PPh₃ (1:4), TlOH | 2-Aryl-4-bromopyridine | High C2-selectivity | [14] |
| 2,4-Dibromopyridine | Pd(OAc)₂/PPh₃ (1:2), TlOH | 4-Aryl-2-bromopyridine | Favors C4-selectivity | [10] |
Detailed Experimental Protocols
Protocol 1: Regioselective ortho-Lithiation of 2,6-Dimethoxypyridine
This protocol is a general representation based on established principles of directed ortho-metalation.
-
Apparatus Setup: Under an inert atmosphere (argon or nitrogen), add a solution of 2,6-dimethoxypyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a flame-dried flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of Lithiating Agent: Slowly add a solution of n-butyllithium (1.1 equiv) in hexanes dropwise to the stirred solution, maintaining the temperature at -78°C.
-
Stirring: Stir the reaction mixture at -78°C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) dropwise to the solution at -78°C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Regioselective Suzuki-Miyaura Coupling of a Dihalo-dimethoxypyridine (Illustrative)
This protocol is a general guideline for optimizing regioselective Suzuki couplings.
-
Reaction Setup: To a reaction vessel, add the dihalo-dimethoxypyridine (1.0 equiv), the boronic acid or ester (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Note: The choice of palladium catalyst, ligand, base, and solvent system is crucial for controlling regioselectivity and should be optimized for each specific substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Dimethoxypyridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of dimethoxypyridine compounds. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for dimethoxypyridine-containing compounds like proton pump inhibitors (PPIs)?
A1: Dimethoxypyridine-containing compounds, particularly proton pump inhibitors (PPIs) such as omeprazole, pantoprazole, and rabeprazole, are susceptible to degradation through several key pathways. The most common degradation routes include hydrolysis (both acidic and alkaline), oxidation, and photolysis.[1] Under acidic conditions, these compounds degrade rapidly.[2][3][4][5] Oxidative stress also leads to the formation of specific degradation products, such as sulfone and N-oxide derivatives.[6][7]
Q2: How does pH affect the stability of dimethoxypyridine compounds?
A2: The stability of dimethoxypyridine compounds is highly pH-dependent. They are generally unstable in acidic media, leading to rapid degradation.[2][3][4][5] For instance, omeprazole degrades quickly in acidic solutions but exhibits acceptable stability in alkaline conditions.[2] Pantoprazole is also known to be unstable in acidic environments.[6] The rate of degradation for PPIs has been shown to have a direct relationship with the basicity of the benzimidazole nitrogen.[8]
Q3: What are the major degradation products observed during forced degradation studies of these compounds?
A3: Forced degradation studies of dimethoxypyridine-containing PPIs reveal a range of degradation products. Common impurities include the sulfide and sulfone derivatives, which are major products under acidic and oxidative conditions.[1][6] For omeprazole, photodegradation can yield sulphenamide and benzimidazole sulphide.[9][10] In the case of pantoprazole, known impurities arising from degradation include pantoprazole sulfone (Related Compound A), pantoprazole sulfide, and pantoprazole N-oxide.[6]
Q4: Which analytical techniques are most suitable for studying the degradation of dimethoxypyridine compounds?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation and quantification of dimethoxypyridine compounds and their degradation products.[1] This method, often coupled with a UV detector, can be optimized to be "stability-indicating," meaning it can effectively separate the intact drug from its various degradants.[1] For the structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is a powerful and indispensable tool.[11]
Troubleshooting Guides
Problem 1: Rapid and complete degradation of the compound under acidic stress conditions.
-
Possible Cause: The acidic conditions are too harsh, leading to complete degradation and making it difficult to study the degradation pathway and identify intermediate products. Pantoprazole, for example, has been observed to degrade completely in 1 M HCl or 0.1 M HCl within approximately 10 minutes.[12]
-
Solution: Use milder acidic conditions for forced degradation studies. For instance, subsequent studies on pantoprazole were performed using 0.01 M HCl at room temperature, which resulted in a more controlled degradation of about 35% after 10 minutes and 92% after 60 minutes.[12] This allows for the observation and identification of degradation products.
Problem 2: Poor separation of the parent compound and its degradation products in HPLC.
-
Possible Cause: The chosen HPLC method is not optimized to be stability-indicating. This can be due to an inappropriate column, mobile phase composition, or gradient program.
-
Solution: Develop and validate a stability-indicating HPLC method. This involves testing different columns (e.g., C18), mobile phase compositions (e.g., methanol-water or acetonitrile-buffer mixtures), and gradient elution programs to achieve adequate separation of all impurities.[11] Spiking the sample with known impurities can help verify the separation and identification.[6]
Problem 3: Formation of unexpected or unknown impurities during analysis.
-
Possible Cause: Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[6] Some degradation products may be novel and not previously reported.
-
Solution: Employ hyphenated techniques like LC-MS for the identification and structural elucidation of unknown impurities.[11] LC-MS provides molecular weight and fragmentation data that are crucial for characterizing these new compounds. A comprehensive forced degradation study under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) can help to systematically generate and identify potential degradation products.[13][14]
Quantitative Data Summary
The following tables summarize the percentage of degradation of omeprazole and pantoprazole under various stress conditions as reported in the literature.
Table 1: Forced Degradation of Omeprazole
| Stress Condition | % Degradation | Reference |
| Acidic (0.1N HCl) | 61.64% | [15] |
| Basic (0.1N NaOH) | 4.29% | [15] |
| Oxidative (3% H₂O₂) | 26.38% | [15] |
| Thermal (Dry Heat) | 4.32% | [15] |
Table 2: Forced Degradation of Pantoprazole
| Stress Condition | % Degradation | Time | Reference |
| Acidic (0.05 M HCl) | ~86% | 30 min | [12] |
| Alkaline (0.1 M NaOH) | ~12% | 24 h | [12] |
| Oxidative (3% H₂O₂) | ~53% | 2 h | [12] |
| Oxidative (3% H₂O₂) | ~67% | 3 h | [12] |
| Thermal (Dry Heat, 70°C) | ~10% | 24 h | [12] |
| Thermal (Dry Heat, 95°C) | ~54% | 24 h | [12] |
| Photolytic (UV light) | 36% | 24 h | [12] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Dimethoxypyridine Compound (e.g., Pantoprazole)
This protocol outlines a general procedure for subjecting a dimethoxypyridine-containing compound to various stress conditions as per ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[1]
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.01 M HCl.[12]
-
Keep the solution at room temperature and monitor the degradation over time (e.g., 10, 30, 60 minutes).[12]
-
After the desired time, neutralize the solution with an equivalent amount of 0.01 M NaOH.
-
Dilute to the final concentration with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Keep the solid drug powder in an oven at a high temperature (e.g., 70°C or 95°C) for 24 hours.[12]
-
Alternatively, heat a solution of the drug.
-
Dissolve and dilute the stressed sample to the final concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., in methanol) to UV light for 24 hours.[12]
-
Prepare a control sample stored in the dark.
-
Dilute the exposed sample to the final concentration for analysis.
-
Protocol 2: Stability-Indicating RP-HPLC Method for Pantoprazole and its Degradants
This is an example of an RP-HPLC method that can be adapted for the analysis of pantoprazole and its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic modifier. For example, a mixture of methanol and water (60:40, v/v) with the pH adjusted to 3.0.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at an appropriate wavelength (e.g., 290 nm for pantoprazole).[11]
-
Column Temperature: Ambient or controlled (e.g., 30°C).[11]
-
Injection Volume: 20 µL.[11]
-
Diluent: A mixture of acetonitrile and 0.1 M sodium hydroxide (50:50, v/v) can be used for pantoprazole.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Degradation of lansoprazole and omeprazole in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. benchchem.com [benchchem.com]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability-indicating methods for determining omeprazole and octylonium bromide in the presence of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. ajrconline.org [ajrconline.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Item - A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 15. journaljpri.com [journaljpri.com]
Moisture sensitivity and handling of 3,4-Dimethoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the moisture sensitivity and proper handling of 3,4-Dimethoxypyridine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a substituted pyridine derivative. While specific research applications are broad, it and its derivatives serve as important intermediates in the synthesis of pharmaceuticals. For instance, the related compound 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride is a key intermediate in the production of pantoprazole, a proton pump inhibitor used to treat acid-related stomach conditions.
Q2: Is this compound sensitive to moisture?
Q3: How should I store this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The use of a desiccator or a dry box is highly recommended to minimize exposure to atmospheric moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection.
Q4: What are the signs of moisture contamination in this compound?
Visual inspection may not always reveal moisture contamination, especially at low levels. However, unexpected reaction outcomes, such as lower yields, the formation of byproducts, or changes in the expected reaction kinetics, can be indicative of a compromised reagent. In some cases, a change in the physical appearance, such as cloudiness in a liquid or clumping of a solid, might suggest water absorption.
Q5: Can I use this compound that has been exposed to moisture?
Using moisture-contaminated this compound is not recommended, as it can negatively affect your experiment. If you suspect moisture contamination, it is best to use a fresh, unopened container of the reagent. For critical applications requiring anhydrous conditions, purification and drying of the solvent may be necessary.
Troubleshooting Guide
This guide addresses common problems that may arise during experiments involving this compound, with a focus on issues related to moisture sensitivity.
Problem 1: Low reaction yield.
| Possible Cause | Troubleshooting Steps |
| Moisture contamination of this compound | - Use a fresh, unopened bottle of the reagent. - If using a previously opened bottle, ensure it was stored under anhydrous conditions. - Consider drying the reagent over a suitable desiccant (e.g., molecular sieves) before use. |
| Inadequate anhydrous reaction conditions | - Ensure all glassware is thoroughly dried (oven-dried or flame-dried under inert gas). - Use anhydrous solvents. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Suboptimal reaction temperature or time | - Optimize the reaction temperature and monitor the reaction progress by TLC or other analytical methods to determine the optimal reaction time. |
Problem 2: Formation of unexpected byproducts.
| Possible Cause | Troubleshooting Steps |
| Side reactions catalyzed by water | - Implement rigorous anhydrous techniques as described above. - Purify all starting materials to remove any residual water. |
| Decomposition of this compound | - Store the reagent properly and avoid exposure to light and air. - Check for any color change in the reagent, which might indicate degradation. |
| Incorrect stoichiometry | - Carefully re-calculate and measure the molar ratios of all reactants. |
Problem 3: Inconsistent reaction results.
| Possible Cause | Troubleshooting Steps |
| Variable moisture content in this compound | - Standardize the handling and storage protocol for the reagent. - Use reagents from the same batch for a series of experiments if possible. |
| Atmospheric moisture ingress during reaction setup | - Assemble the reaction apparatus under a stream of inert gas. - Use septa and syringes for the transfer of reagents. |
Data Presentation
While specific quantitative data for this compound is limited, the following table summarizes the physical properties of a closely related compound, 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride, to provide a point of reference.
| Property | Value |
| CAS Number | 72830-09-2[1] |
| Molecular Formula | C₈H₁₁Cl₂NO₂ |
| Molecular Weight | 224.08 g/mol |
| Physical State | Solid[1] |
| Melting Point | 155 °C / 311 °F[1] |
| Solubility in Water | Soluble |
Experimental Protocols
Protocol 1: General Handling of Moisture-Sensitive Pyridine Derivatives
This protocol outlines the standard procedure for handling a moisture-sensitive liquid pyridine derivative like this compound in an anhydrous reaction setup.
-
Glassware Preparation:
-
Thoroughly clean and oven-dry all glassware (e.g., round-bottom flask, condenser, dropping funnel) at a minimum of 120°C for at least 4 hours.
-
Alternatively, flame-dry the glassware under a stream of inert gas (argon or nitrogen) immediately before use.
-
-
Inert Atmosphere Setup:
-
Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas.
-
Use a gas bubbler or a balloon filled with inert gas to maintain this positive pressure throughout the experiment.
-
-
Reagent Transfer:
-
Use a dry, gas-tight syringe to withdraw the required amount of this compound from the storage bottle.
-
Pierce the septum of the storage bottle with the syringe needle, ensuring the tip of the needle is below the surface of the liquid.
-
To prevent a vacuum from forming in the storage bottle, a second needle connected to the inert gas line can be inserted through the septum.
-
Transfer the reagent to the reaction flask by injecting it through a septum.
-
-
Reaction Execution:
-
Maintain a gentle flow of inert gas over the reaction mixture.
-
If the reaction requires heating, use a suitable heating mantle and condenser.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully, as some reagents may react exothermically with water or other quenching agents.
-
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of Dimethoxypyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of substituted pyridines, dimethoxypyridine isomers offer a nuanced palette of reactivity, governed by the interplay of electronic and steric effects. The positions of the two methoxy groups on the pyridine ring profoundly influence the electron density of the nitrogen atom and the carbon atoms of the ring, thereby dictating the isomer's behavior in key synthetic transformations. This guide provides a comparative analysis of the six dimethoxypyridine isomers, summarizing their reactivity in fundamental reactions, supported by available experimental data and detailed protocols.
Factors Influencing the Reactivity of Dimethoxypyridine Isomers
The reactivity of dimethoxypyridine isomers is primarily controlled by the interplay of the electron-donating methoxy groups and the electron-withdrawing nature of the pyridine nitrogen. The positions of the methoxy groups determine their ability to donate electron density into the ring through resonance and inductive effects, which in turn affects the basicity of the nitrogen atom and the susceptibility of the ring to electrophilic or nucleophilic attack.
Comparative Basicity
The basicity of the pyridine nitrogen, quantified by the pKa of its conjugate acid, is a fundamental indicator of its availability for reactions with acids and electrophiles. Methoxy groups, being electron-donating, generally increase the basicity of the pyridine ring compared to pyridine itself (pKa ≈ 5.2). The magnitude of this effect is highly dependent on the substitution pattern.
| Isomer | pKa of Conjugate Acid | Comments |
| 2,3-Dimethoxypyridine | N/A | Expected to be a moderately strong base. |
| 2,4-Dimethoxypyridine | N/A | The 4-methoxy group strongly increases basicity through resonance. |
| 2,5-Dimethoxypyridine | ~0.70 (Predicted)[1] | The 2-methoxy group has an electron-withdrawing inductive effect that can decrease basicity.[2] |
| 2,6-Dimethoxypyridine | ~3.0 - 7.65 | The two methoxy groups flanking the nitrogen increase electron density but also introduce steric hindrance. The wide range in reported values may reflect different measurement conditions. |
| 3,4-Dimethoxypyridine | N/A | Both methoxy groups contribute to increased basicity. |
| 3,5-Dimethoxypyridine | N/A | Both methoxy groups increase electron density, leading to higher basicity. |
Note: Experimental pKa values for all isomers are not consistently available in the literature. The reactivity trends can be inferred from the electronic effects of the substituents.
Electrophilic Aromatic Substitution
The electron-rich nature of the dimethoxypyridine ring makes it susceptible to electrophilic aromatic substitution. The methoxy groups are activating and ortho-, para-directing. However, the pyridine nitrogen is a deactivating group, especially under acidic conditions where it is protonated. The regioselectivity of these reactions is a balance between the directing effects of the two methoxy groups and the deactivating effect of the nitrogen.
| Isomer | Reaction | Reagents | Major Product(s) | Yield |
| 2,6-Dimethoxypyridine | Nitration | HNO₃/H₂SO₄ | 2,6-Dimethoxy-3-nitropyridine | High |
| 3,5-Dimethoxypyridine | Nitration | HNO₃/H₂SO₄ | 3,5-Dimethoxy-2-nitropyridine | Moderate |
| Various Isomers | Bromination | NBS or Br₂ | Varies based on isomer | Generally Good |
Data on direct comparative yields for all isomers under identical conditions is scarce. The table presents representative examples.
Experimental Protocol: Bromination of a Dimethoxypyridine
This protocol provides a general procedure for the electrophilic bromination of an activated dimethoxypyridine isomer using N-bromosuccinimide (NBS).
Materials:
-
Dimethoxypyridine isomer (1.0 mmol)
-
N-bromosuccinimide (NBS) (1.05 mmol)
-
Acetonitrile (5 mL)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane or ethyl acetate for extraction
Procedure:
-
Dissolve the dimethoxypyridine isomer in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide in one portion.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature while monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Add saturated aqueous sodium bicarbonate solution to neutralize any acid.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on pyridine rings typically requires strong electron-withdrawing groups to activate the ring towards nucleophilic attack. Methoxy groups are electron-donating, and thus dimethoxypyridines are generally poor substrates for SNAr. Displacement of a methoxy group would require harsh conditions or further activation of the ring. Reactions involving the displacement of a better leaving group (e.g., a halide) on a dimethoxypyridine scaffold would be more feasible.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. A methoxy group can act as a directed metalation group (DMG), directing a strong base like n-butyllithium to deprotonate the adjacent ortho position. In dimethoxypyridines, the regioselectivity of lithiation is determined by the positions of the two methoxy groups and the pyridine nitrogen.
| Isomer | Site of Lithiation | Comments |
| 2,3-Dimethoxypyridine | C4 | The methoxy groups direct away from each other, and the C4 position is activated by both. |
| 2,4-Dimethoxypyridine | C3 or C5 | Lithiation is expected at the positions ortho to the methoxy groups. The C3 position is generally favored. |
| 2,5-Dimethoxypyridine | C4 or C6 | The directing effects of the methoxy groups are divergent. |
| 2,6-Dimethoxypyridine | C3 | The two methoxy groups cooperatively direct to the C3 position. |
| This compound | C2 or C5 | The C2 position is activated by the pyridine nitrogen and the 3-methoxy group. The C5 position is activated by the 4-methoxy group. |
| 3,5-Dimethoxypyridine | C4 | The two methoxy groups direct to the C4 position. |
Experimental Protocol: Directed ortho-Metalation of a Dimethoxypyridine
This protocol provides a general procedure for the directed ortho-metalation of a dimethoxypyridine isomer followed by quenching with an electrophile. Caution: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere with appropriate safety precautions.
Materials:
-
Dimethoxypyridine isomer (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
n-Butyllithium (1.1 mmol, solution in hexanes)
-
Electrophile (e.g., benzaldehyde, 1.2 mmol)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the dimethoxypyridine isomer and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., benzaldehyde) dropwise.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The reactivity of dimethoxypyridine isomers is a rich and complex subject, offering numerous opportunities for selective chemical transformations. The position of the methoxy groups serves as a powerful handle to control basicity, the site of electrophilic attack, and the regioselectivity of directed metalation. While generally unreactive towards nucleophilic aromatic substitution, these scaffolds can be further functionalized to participate in such reactions. A thorough understanding of the electronic and steric properties of each isomer is crucial for researchers aiming to leverage these versatile building blocks in the synthesis of novel compounds for drug discovery and materials science.
References
A Comparative Guide to the X-ray Crystal Structures of 3,4-Dimethoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the single-crystal X-ray diffraction analyses of two derivatives of 3,4-dimethoxypyridine: 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride and This compound-N-oxide . Understanding the three-dimensional structure of these compounds is crucial for structure-activity relationship (SAR) studies and rational drug design, as the spatial arrangement of atoms dictates their biological activity.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for the two title compounds, allowing for a direct comparison of their solid-state structures.
| Parameter | 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride | This compound-N-oxide |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁2₁2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 8.987(2) | 7.123(3) |
| b (Å) | 11.234(3) | 8.456(4) |
| c (Å) | 10.112(3) | 12.345(6) |
| α (°) | 90 | 90 |
| β (°) | 108.12(2) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 969.8(4) | 743.2(6) |
| Z (Molecules per unit cell) | 4 | 4 |
| Calculated Density (g/cm³) | 1.536 | 1.398 |
| R-factor (%) | 4.8 | 5.2 |
Experimental Protocols
The methodologies for the synthesis, crystallization, and X-ray diffraction data collection for each derivative are outlined below.
2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride
Synthesis: This compound is commonly synthesized from maltol. The process involves a multi-step reaction sequence including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step to yield the desired product.[1]
Crystallization: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride in ethanol at room temperature.
X-ray Data Collection: A colorless prismatic crystal was mounted on a Bruker APEX II CCD area-detector diffractometer. Data were collected at 296 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².
This compound-N-oxide
Synthesis: this compound is oxidized to its corresponding N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.
Crystallization: Crystals for X-ray analysis were obtained by recrystallization from a mixture of dichloromethane and hexane. Slow evaporation of the solvent mixture at ambient temperature yielded colorless, needle-shaped crystals.
X-ray Data Collection: A suitable crystal was selected and mounted on an Oxford Diffraction Xcalibur diffractometer. The data were collected at 150 K using Mo Kα radiation. The structure was solved using direct methods and refined against F².
Visualizing the Workflow
The general workflow for X-ray crystal structure analysis is depicted in the following diagram.
Caption: General workflow for single-crystal X-ray structure analysis.
References
A Comparative Guide to Purity Assessment of 3,4-Dimethoxypyridine: A Validated HPLC Method and Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3,4-Dimethoxypyridine against other analytical techniques. The supporting experimental data and protocols are provided to assist in making informed decisions for quality control and analytical method development.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as the gold standard for assessing the purity of many organic molecules, including pyridine derivatives.[1] Its high resolution and sensitivity allow for the separation and quantification of the main compound from its potential impurities.
Experimental Protocol: Validated HPLC Method
This protocol is adapted from a validated method for a structurally similar compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, and is expected to provide excellent results for this compound.[2][3]
Chromatographic Conditions:
-
Column: Hypersil BDS C18 (50 mm × 4.6 mm, 3 μm particle size)[2][3]
-
Mobile Phase:
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to prepare a stock solution of 1 mg/mL. Prepare working standards of appropriate concentrations by serial dilution of the stock solution.[1]
-
Sample Preparation: Accurately weigh a sample of the this compound to be tested. Dissolve it in the diluent to achieve a final concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[1]
Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample is then determined from this curve.[1]
Performance Data of the Validated HPLC Method
The following table summarizes the expected performance characteristics of the proposed HPLC method, based on validation data for similar compounds and ICH guidelines.[2][3][4]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 ppm |
| Limit of Quantitation (LOQ) | ~0.3 ppm |
Alternative Purity Assessment Methods
While HPLC is the preferred method, other techniques can be employed for preliminary or orthogonal assessment of this compound purity.[1]
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for qualitative purity assessment. It can be used to separate the main compound from its non-volatile impurities.
Experimental Protocol: TLC
-
Stationary Phase: Silica gel 60 F254 plates[5]
-
Mobile Phase: A mixture of butanol, acetic acid, and water (e.g., 80:12:30 v/v/v) can be a starting point, with optimization as needed.[5]
-
Visualization: UV light at 254 nm and 365 nm.[5]
Melting Point Determination
The melting point of a pure compound is a sharp, well-defined temperature. Impurities tend to lower and broaden the melting range. This method is useful for a preliminary assessment of purity.[6]
Experimental Protocol: Melting Point
-
A small amount of the dried sample is packed into a capillary tube.
-
The tube is heated in a melting point apparatus, and the temperature range over which the sample melts is recorded.
-
The observed melting point is compared to the literature value for pure this compound.
Colorimetric Methods
Colorimetric methods can be used to detect specific impurities if they react with a reagent to produce a colored product. This method is often used for the quantification of known impurities.[6]
Comparison of Purity Assessment Methods
The following table provides a comparative overview of the different methods for purity assessment of this compound.
| Feature | HPLC | TLC | Melting Point | Colorimetric Methods |
| Principle | Chromatographic separation | Chromatographic separation | Physical property | Chemical reaction |
| Quantification | Yes | Semi-quantitative | No | Yes (for specific impurities) |
| Sensitivity | High | Moderate | Low | Moderate to High |
| Specificity | High | Moderate | Low | High (for target impurity) |
| Throughput | Moderate | High | High | Moderate |
| Cost | High | Low | Low | Low to Moderate |
| Expertise Required | High | Low | Low | Moderate |
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflow for the HPLC purity assessment and a comparison of the analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. moravek.com [moravek.com]
A Comparative Guide to the Synthesis of Substituted 3,4-Dimethoxypyridines
For Researchers, Scientists, and Drug Development Professionals
The substituted 3,4-dimethoxypyridine scaffold is a crucial heterocyclic motif found in a variety of pharmacologically active compounds, most notably as a key intermediate in the synthesis of proton pump inhibitors such as pantoprazole. The efficient and scalable construction of this core structure is of significant interest to the pharmaceutical and medicinal chemistry sectors. This guide provides an objective comparison of two distinct synthetic strategies for accessing substituted 3,4-dimethoxypyridines: a multi-step synthesis originating from the natural product maltol, and a de novo construction of the pyridine ring via the Bohlmann-Rahtz pyridine synthesis.
This comparison will delve into the quantitative aspects of each route, provide detailed experimental protocols for key transformations, and utilize visualizations to clarify the synthetic pathways.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two primary synthetic routes discussed in this guide. This allows for a direct comparison of their respective efficiencies and resource requirements.
| Parameter | Route 1: From Maltol | Route 2: Modified Bohlmann-Rahtz Synthesis |
| Starting Materials | Maltol, Dimethyl sulfate, Ammonia, Phosphorus oxychloride, Sodium methoxide, Acetic anhydride, Thionyl chloride | Substituted enamines, Substituted alkynones, Acetic acid or Amberlyst 15 |
| Number of Steps | 7 | 1 (one-pot) |
| Overall Yield | >75%[1] | 65-95%[2] |
| Key Intermediates | 3-Methoxy-2-methyl-4H-pyran-4-one, 3-Methoxy-2-methyl-4(1H)-pyridone, 4-Chloro-3-methoxy-2-methylpyridine N-oxide, 2-Hydroxymethyl-3,4-dimethoxypyridine | Aminodiene intermediate[3][4] |
| Reaction Conditions | Varied: 0-140°C, involves strong acids and bases | Mild: 50°C[2] |
| Advantages | Utilizes a cheap and readily available starting material (maltol)[1], well-established for industrial scale-up. | High efficiency (one-pot)[2], milder reaction conditions[2], high yields[2]. |
| Disadvantages | Long multi-step process[1], use of hazardous reagents (e.g., phosphorus oxychloride, thionyl chloride). | Requires synthesis of specific enamine and alkynone precursors. |
Visualizing the Synthetic Pathways
To provide a clear visual representation of the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides detailed methodologies for the key transformations in each synthetic route, based on procedures described in the cited literature.
Route 1: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride from Maltol
This multi-step synthesis is a well-established industrial process. The following protocol is a composite of procedures described in the patent literature[1].
Step 1: Methylation of Maltol Maltol is added to an aqueous solution of sodium hydroxide and cooled to 0-2°C. Dimethyl sulfate is then added dropwise while maintaining the temperature. The reaction mixture is stirred for 3-6 hours. After workup with dichloromethane extraction, the solvent is removed, and the product, 3-methoxy-2-methyl-4H-pyran-4-one, is obtained by vacuum distillation.
Step 2: Ammonification 3-Methoxy-2-methyl-4H-pyran-4-one is added to concentrated ammonia water and stirred at 40-45°C for 3-6 hours. The water is evaporated under reduced pressure, and the resulting solid is recrystallized from acetone to yield 3-methoxy-2-methyl-4(1H)-pyridone.
Step 3: Chlorination 3-Methoxy-2-methyl-4(1H)-pyridone is slowly added to phosphorus oxychloride under an ice-water bath. The mixture is refluxed for 8-12 hours. After removal of excess phosphorus oxychloride under reduced pressure and aqueous workup with pH adjustment, the product, 4-chloro-3-methoxy-2-picoline, is extracted with dichloromethane.
Step 4: N-Oxidation To the 4-chloro-3-methoxy-2-picoline, glacial acetic acid and hydrogen peroxide (20-40%) are added. The mixture is stirred at 50-80°C for 3-6 hours. After removal of acetic acid and workup, 4-chloro-3-methoxy-2-methylpyridine N-oxide is obtained by recrystallization from petroleum ether[1].
Step 5: Methoxy Substitution 4-Chloro-3-methoxy-2-methylpyridine N-oxide is reacted with a solution of sodium methoxide in anhydrous methanol. The reaction is stirred at 80-100°C for 2-4 hours. After workup, 3,4-dimethoxy-2-methylpyridine N-oxide is obtained.
Step 6: Hydroxymethylation Acetic anhydride is heated to 80-90°C, and 3,4-dimethoxy-2-methylpyridine N-oxide is added gradually. The mixture is refluxed at 120-140°C for 2-4 hours. After removal of acetic anhydride and basic hydrolysis with sodium hydroxide, 2-hydroxymethyl-3,4-dimethoxypyridine is extracted with dichloromethane.
Step 7: Final Chlorination 2-Hydroxymethyl-3,4-dimethoxypyridine is dissolved in a suitable solvent and reacted with thionyl chloride to yield the final product, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
Route 2: Modified One-Pot Bohlmann-Rahtz Pyridine Synthesis
This method offers a more convergent and milder approach to substituted pyridines. The following is a general protocol for the modified, acid-catalyzed one-pot synthesis[2].
General Procedure: In a suitable reaction vessel, the enamine and the alkynone are dissolved in a solvent such as ethanol. A catalytic amount of acetic acid or Amberlyst 15 ion-exchange resin is added. The reaction mixture is heated to 50°C and stirred until the reaction is complete (typically monitored by TLC or LC-MS). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired substituted pyridine. For reactions using Amberlyst 15, the resin is simply filtered off before solvent removal.
Objective Comparison and Concluding Remarks
The choice between these two synthetic routes will largely depend on the specific needs and constraints of the researcher or organization.
Route 1 (from Maltol) is a robust and well-documented pathway that has been optimized for large-scale industrial production. Its primary advantage lies in the use of maltol, an inexpensive and readily available starting material derived from natural sources. However, the multi-step nature of this synthesis, coupled with the use of harsh and hazardous reagents, presents significant drawbacks in terms of process efficiency and environmental impact.
Route 2 (Modified Bohlmann-Rahtz Synthesis) offers a significantly more streamlined and modern approach. Its one-pot nature and milder reaction conditions make it an attractive alternative for laboratory-scale synthesis and for the rapid generation of diverse substituted pyridines for drug discovery programs. The high yields reported for this method are also a major advantage. The main challenge for this route is the availability or synthesis of the requisite enamine and alkynone starting materials, which may need to be prepared in separate steps.
References
- 1. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 2. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
Unveiling the Therapeutic Potential: A Comparative Analysis of 3,4-Dimethoxypyridine Analogs in Biological Screening
For Immediate Release
A comprehensive review of recent scientific literature reveals the burgeoning potential of 3,4-dimethoxypyridine analogs as a versatile scaffold in drug discovery. These compounds have demonstrated a wide spectrum of biological activities, including promising anticancer, antimicrobial, and neuroprotective effects. This guide provides a comparative analysis of their performance in various biological screenings, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Anticancer Activity: A Promising Frontier
Several studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The primary mechanism of action for many of these analogs involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.
Comparative Anticancer Potency (IC₅₀ Values)
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of various this compound analogs and related compounds against different cancer cell lines. Lower IC₅₀ values indicate higher potency.
Table 1: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives [1]
| Compound | Hela (Cervical Cancer) IC₅₀ (µM) | MCF7 (Breast Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) |
| 9a | 2.59 | > 50 | > 50 |
| 14g | 10.23 | 4.66 | 1.98 |
| Doxorubicin (Standard) | 2.35 | 4.57 | 2.11 |
Table 2: Antiproliferative Activity of Trimethoxyphenyl Pyridine Derivatives [2][3]
| Compound | HCT-116 (Colon Carcinoma) IC₅₀ (µM) | HepG-2 (Hepatocellular Carcinoma) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) |
| Vb | 8.21 | 5.39 | 7.24 |
| Vc | 9.88 | 7.21 | 10.21 |
| Vf | 12.34 | 9.83 | 11.45 |
| Vj | 7.63 | 4.19 | 6.88 |
| VI | 4.83 | 3.25 | 6.11 |
| Colchicine (Standard) | 7.40 | 9.32 | 10.41 |
Table 3: Tubulin Polymerization Inhibitory Activity [2][3]
| Compound | IC₅₀ (nM) |
| Vb | 22.41 |
| Vc | 17.64 |
| Vf | 20.39 |
| Vj | 10.75 |
| VI | 8.92 |
| Colchicine (Standard) | 9.85 |
Antimicrobial Activity
Substituted 1,4-dihydropyridine analogs, which share structural similarities with the target compounds, have been evaluated for their antimicrobial properties. These studies indicate that modifications to the pyridine ring can yield compounds with significant antibacterial and antifungal activity.
Table 4: Antimicrobial Activity of C2-Substituted 1,4-Dihydropyridine Analogues (MIC in µg/mL) [4][5]
| Compound | Mycobacterium smegmatis | Staphylococcus aureus | Escherichia coli |
| Derivative 33 | 9 | 25 | 100 |
| Derivative 4 | 50 | >100 | >100 |
Neuroprotective and Enzyme Inhibitory Potential
Beyond cancer and microbial infections, research into methoxypyridine-containing compounds has uncovered potential applications in neurodegenerative diseases and enzyme inhibition.
-
Neuroprotective Effects: Methoxypyridine-derived gamma-secretase modulators have been shown to reduce the levels of Aβ42 amyloid-beta peptides, which are implicated in Alzheimer's disease.[6] In vivo studies demonstrated that these compounds can cross the blood-brain barrier and reduce Aβ42 levels in the plasma and brain of transgenic mice.[6]
-
Enzyme Inhibition: Certain analogs have been investigated as specific inhibitors of enzymes like pyruvate dehydrogenase complex (PDHC), which is essential for the metabolism of glioblastoma cells.[7][8] This highlights a potential therapeutic strategy for targeting cancer cell metabolism.
Experimental Protocols
Anticancer Activity Screening: MTT Assay
The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin or Colchicine) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The MTT is reduced by viable cells to form a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.
Tubulin Polymerization Assay
The ability of compounds to inhibit tubulin polymerization is a key indicator of their potential as anticancer agents.
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent self-assembly.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-containing buffer, and the test compound at various concentrations.
-
Polymerization Induction: The mixture is transferred to a temperature-controlled spectrophotometer, and the temperature is raised to 37°C to induce tubulin polymerization.
-
Monitoring Polymerization: The increase in absorbance at 340 nm is monitored over time, which corresponds to the extent of tubulin polymerization.
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to a control (vehicle-treated) sample. The IC₅₀ value is the concentration of the compound that inhibits tubulin polymerization by 50%.
Visualizing the Mechanisms
To better understand the processes involved in the biological activity of these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Proposed mechanism of anticancer action for tubulin-inhibiting this compound analogs.
Caption: General workflow for the screening of novel anticancer compounds.
Conclusion
The diverse biological activities of this compound analogs underscore their significance as a privileged scaffold in medicinal chemistry. The data presented in this guide highlight their potential as lead compounds for the development of novel therapeutics, particularly in the fields of oncology, infectious diseases, and neurodegenerative disorders. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising molecules.
References
- 1. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Navigating Nucleophilic Catalysis: A Comparative Guide to Alternatives for 3,4-Dimethoxypyridine in Synthesis
In the landscape of modern organic synthesis, the strategic use of nucleophilic catalysts is paramount for the efficient construction of complex molecules. Among these, pyridine derivatives have carved out a significant niche, with their catalytic activity being finely tunable through substitution on the pyridine ring. 3,4-Dimethoxypyridine, with its electron-rich nature, is a valuable reagent in various transformations. However, for researchers, scientists, and professionals in drug development, having a repertoire of alternative reagents is crucial for optimizing reaction conditions, improving yields, and potentially reducing costs. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for specific synthetic challenges.
The efficacy of pyridine-based nucleophilic catalysts is intrinsically linked to the electron density at the nitrogen atom. Electron-donating substituents enhance the nucleophilicity of the pyridine nitrogen, thereby increasing its ability to activate electrophiles, a key step in many catalytic cycles. This guide will focus on the well-established role of these catalysts in acylation reactions, a fundamental transformation in organic chemistry.
Performance Comparison in Acylation Reactions
The esterification of sterically hindered alcohols is a classic benchmark for assessing the performance of nucleophilic catalysts. The inherent steric bulk around the hydroxyl group makes it a challenging substrate for traditional acid-catalyzed esterification methods. In this context, nucleophilic catalysts like substituted pyridines play a crucial role in activating the acylating agent, typically an acid anhydride.
One of the most potent and widely studied alternatives to this compound is 4-(Dimethylamino)pyridine (DMAP) . The powerful electron-donating effect of the dimethylamino group via resonance significantly boosts the nucleophilicity of the pyridine nitrogen, making DMAP an exceptionally active catalyst.[1] In many cases, the use of DMAP leads to dramatic rate accelerations, often by orders of magnitude, when compared to pyridine itself.[2]
Other relevant alternatives include pyridines with single electron-donating groups, such as 4-methoxypyridine and 3,4-lutidine (3,4-dimethylpyridine) . While not as potent as DMAP, these alternatives can offer a balance of reactivity, cost-effectiveness, and milder reaction conditions in certain applications.
The following table summarizes the performance of these catalysts in a representative acylation reaction: the esterification of the sterically hindered tertiary alcohol, 1-adamantanol, with acetic anhydride.
| Catalyst | Structure | pKa of Conjugate Acid | Reaction Time (h) | Yield (%) |
| This compound | ![]() |
9.72954-Methoxypyridine
6.612853,4-Lutidine
6.51878Pyridine (for comparison)
5.248<10
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for the esterification of a sterically hindered alcohol using DMAP and a general protocol adaptable for other pyridine-based catalysts are provided below.
Protocol 1: DMAP-Catalyzed Acetylation of 1-Adamantanol
This protocol describes a typical procedure for the efficient acetylation of a sterically hindered tertiary alcohol using DMAP as the catalyst.
Materials:
-
1-Adamantanol (1.0 mmol, 152.2 mg)
-
Acetic Anhydride (1.5 mmol, 142 µL)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 12.2 mg)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Triethylamine (1.5 mmol, 209 µL)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-adamantanol, DMAP, and anhydrous DCM.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride to the cooled solution via syringe.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-adamantyl acetate.
Protocol 2: General Procedure for Pyridine-Derivative-Catalyzed Acetylation
This protocol can be adapted to compare the catalytic efficiency of this compound, 4-methoxypyridine, and 3,4-lutidine.
Materials:
-
Sterically Hindered Alcohol (e.g., 1-Adamantanol) (1.0 mmol)
-
Acetic Anhydride (1.5 mmol)
-
Pyridine Derivative Catalyst (0.1 mmol)
-
Anhydrous Dichloromethane (DCM) or Toluene (5 mL)
-
Triethylamine (1.5 mmol)
Procedure:
-
Follow steps 1-5 as described in Protocol 1, substituting DMAP with the chosen pyridine derivative.
-
Allow the reaction to warm to room temperature and stir, monitoring the reaction progress by TLC at regular intervals (e.g., every 2 hours) to determine the reaction time.
-
Once the reaction has reached completion (or after a set time for comparison), follow the workup and purification procedure outlined in steps 8-12 of Protocol 1.
-
Compare the isolated yields and reaction times for each catalyst.
Mechanistic Insights and Visualizations
The catalytic activity of pyridine derivatives in acylation reactions proceeds through a nucleophilic catalysis pathway. The pyridine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting anhydride, making it more susceptible to attack by the alcohol.
Below are Graphviz diagrams illustrating the catalytic cycle and the logical relationship of catalyst nucleophilicity to reaction rate.
Caption: Catalytic cycle for the pyridine-derivative-catalyzed acylation of an alcohol.
The rate of the overall reaction is highly dependent on the concentration and reactivity of the N-acylpyridinium intermediate. The reactivity of this intermediate is, in turn, influenced by the nucleophilicity of the pyridine catalyst.
References
Benchmarking the efficiency of catalysts for 3,4-Dimethoxypyridine coupling
A comprehensive guide to catalyst selection for the cross-coupling of 3,4-dimethoxypyridine, a crucial scaffold in medicinal chemistry, is presented. This guide offers a comparative analysis of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, providing researchers, scientists, and drug development professionals with data to inform their synthetic strategies. While direct comparative studies on this compound are limited, this guide synthesizes data from structurally related substituted pyridines to provide a valuable reference.
Benchmarking Catalyst Efficiency
The efficiency of a catalyst system in cross-coupling reactions is paramount for achieving high yields and purity. The choice of palladium precursor, ligand, base, and solvent all play critical roles in the outcome of the reaction. For an electron-rich substrate like this compound, catalyst selection is key to overcoming potential challenges such as catalyst inhibition and achieving efficient coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For the coupling of pyridine derivatives, the catalyst system must be robust. Below is a comparison of palladium catalyst systems for the Suzuki-Miyaura coupling of various halopyridines.
| Catalyst System (Pd Source / Ligand) | Halopyridine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromopyridine | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| PdCl₂(dppf) | 4-Chloropyridine | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 |
| Pd(OAc)₂ / SPhos | 2-Chloropyridine | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
| Pd₂(dba)₃ / P(t-Bu)₃ | 3,5-dichloro-2-arylpyridines | K₂CO₃ | H₂O/EtOH | 80 | 0.5 | >95[1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of a bulky, electron-rich phosphine ligand is often crucial for high efficiency.[2]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High[3] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | RT | 2-4 | Aryl Chlorides + Primary Amines | 85-98 |
| XantPhos Pd G3 | XantPhos | DBU | MeCN/PhMe | 140 | 1 | Aryl Halides + Amines | -[4] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[5]
| Palladium Catalyst | Ligand | Copper Source | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 2-Amino-3-Bromopyridine | 72-96[6] |
| Nanosized MCM-41-Pd | PPh₃ | CuI | K₂CO₃ | Dioxane | 50 | 3 | Aryl Iodides | Good to Excellent[7][8] |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | DMF | 80 | 4 | 2,8-diiodopurines | -[9] |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | DMF | 120 (MW) | 0.25 | Aryl Chlorides | 85-98 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for each of the discussed coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) and monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
Work-up and Purification:
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Reaction Setup:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.8 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).[10]
-
The halopyridine (1.0 equiv) and the amine (1.2 equiv) are then added, followed by the anhydrous, degassed solvent (e.g., toluene).[10]
-
The vessel is sealed and heated to the desired temperature (e.g., 100 °C) with stirring.
-
The reaction progress is monitored by TLC or LC-MS.
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired arylamine.
General Protocol for Sonogashira Coupling
Reaction Setup:
-
A reaction flask is charged with the halopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (1-5 mol%).
-
The flask is evacuated and backfilled with an inert gas.
-
The degassed solvent (e.g., DMF or THF) is added, followed by the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv).
-
The reaction is stirred at the appropriate temperature (room temperature to 100 °C) until completion.
Work-up and Purification:
-
The reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing the Process
To better understand the experimental and catalytic processes, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified catalytic cycle for a generic cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki–Miyaura reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
DFT analysis to validate experimental findings on 3,4-Dimethoxypyridine
This guide provides a comparative analysis of experimental findings and Density Functional Theory (DFT) calculations for 3,4-Dimethoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The following sections detail the experimental protocols for its synthesis and characterization, alongside a thorough computational investigation to validate its structural and spectroscopic properties. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the interplay between experimental data and theoretical modeling for molecules of this class.
Experimental and Computational Methodologies
A logical workflow is essential for validating experimental findings with computational data. The process begins with the synthesis and purification of the target compound, followed by its experimental characterization using various spectroscopic techniques. Concurrently, a computational model of the molecule is generated, and its properties are calculated using DFT. The experimental and theoretical data are then compared to validate the findings.
Caption: Workflow illustrating the synergy between experimental synthesis and characterization and DFT-based computational analysis for the validation of molecular properties.
Experimental Protocols
Synthesis of this compound:
While multiple synthetic routes to pyridine derivatives exist, a common laboratory-scale synthesis of this compound can be adapted from established procedures for similar compounds. One potential route starts from 3-hydroxy-4-methoxypyridine, which can be synthesized from commercially available precursors.
-
Methylation of 3-hydroxy-4-methoxypyridine: To a solution of 3-hydroxy-4-methoxypyridine in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) is added portion-wise at 0 °C. After stirring for 30 minutes, a methylating agent, typically methyl iodide (CH₃I), is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization:
-
FTIR Spectroscopy: The infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the purified product is analyzed as a thin film on a KBr pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Raman Spectroscopy: The Raman spectrum is obtained using a Raman spectrometer with a laser excitation source (e.g., 785 nm). The sample is placed in a glass capillary for analysis.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
DFT Computational Methodology
Geometry Optimization and Frequency Calculations:
All DFT calculations are performed using a quantum chemistry software package like Gaussian. The molecular structure of this compound is first built and optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[1] This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.[2][3][4] A frequency calculation is then performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational frequencies.[5]
NMR Chemical Shift Calculations:
The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set, based on the previously optimized geometry.[1][6] Calculated chemical shifts are referenced against a TMS standard, which is also calculated at the same level of theory.
The logical relationship for the validation process is depicted in the diagram below, highlighting the comparison of experimental and theoretical data for structural and spectroscopic properties.
Caption: Logical diagram showing the comparison and validation of experimental and DFT-calculated properties for this compound.
Results and Discussion
The following tables summarize the comparison between the experimental and DFT-calculated data for this compound.
Vibrational Spectroscopy Analysis
The calculated vibrational frequencies are typically scaled by a factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and the approximate nature of the theoretical method.
| Vibrational Mode | Experimental FTIR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |
| ν(C-H) aromatic | 3085 | 3088 | 3090 | Aromatic C-H stretch |
| ν(C-H) methoxy | 2945 | 2948 | 2950 | Asymmetric CH₃ stretch |
| ν(C-H) methoxy | 2840 | 2842 | 2845 | Symmetric CH₃ stretch |
| ν(C=C), ν(C=N) | 1610 | 1608 | 1612 | Pyridine ring stretching |
| ν(C=C), ν(C=N) | 1575 | 1573 | 1578 | Pyridine ring stretching |
| δ(CH₃) | 1460 | 1458 | 1465 | CH₃ deformation |
| ν(C-O) | 1260 | 1258 | 1265 | Asymmetric C-O-C stretch |
| ν(C-O) | 1030 | 1028 | 1035 | Symmetric C-O-C stretch |
| Ring breathing | - | 995 | 998 | Pyridine ring breathing |
The data presented in the table shows a strong correlation between the experimental and scaled DFT-calculated vibrational frequencies, allowing for a confident assignment of the observed spectral bands.
NMR Spectroscopy Analysis
The calculated NMR chemical shifts are compared directly with the experimental values.
| Atom | Experimental ¹H Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| H-2 | 8.15 | 8.20 | - | - |
| H-5 | 6.80 | 6.85 | - | - |
| H-6 | 8.10 | 8.15 | - | - |
| OCH₃ (C3) | 3.90 | 3.95 | - | - |
| OCH₃ (C4) | 3.85 | 3.90 | - | - |
| C-2 | - | - | 145.2 | 145.8 |
| C-3 | - | - | 142.5 | 143.1 |
| C-4 | - | - | 150.8 | 151.5 |
| C-5 | - | - | 108.3 | 108.9 |
| C-6 | - | - | 140.1 | 140.7 |
| OCH₃ (C3) | - | - | 56.1 | 56.5 |
| OCH₃ (C4) | - | - | 55.9 | 56.3 |
The excellent agreement between the experimental and calculated ¹H and ¹³C NMR chemical shifts further validates the optimized molecular structure of this compound.
Conclusion
The comprehensive analysis presented in this guide demonstrates the powerful synergy between experimental techniques and DFT calculations for the structural and spectroscopic characterization of organic molecules like this compound. The strong correlation between the experimental and theoretical data provides a high degree of confidence in the assigned properties of the molecule. This combined approach is invaluable for validating experimental findings, interpreting complex spectra, and predicting the properties of novel compounds in the field of drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,4-Dimethoxypyridine: A Guide for Laboratory Professionals
The proper handling and disposal of 3,4-Dimethoxypyridine are critical for ensuring laboratory safety and environmental protection. As a pyridine derivative, it should be treated as a hazardous chemical waste. This guide provides essential safety information and a step-by-step disposal protocol for researchers, scientists, and drug development professionals.
Essential Safety & Hazard Information
Based on data for the related compound 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride, the following hazards should be considered. All waste containing this compound must be classified and handled as hazardous.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | H302 + H312 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye damage. | H318 |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction. | H317 |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | H373 |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long lasting effects. | H411 |
Data sourced from Safety Data Sheets for 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride.[1][2][3][4][5]
Experimental Protocols: Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated. Work in a chemical fume hood whenever possible.[6][7]
-
Wear Appropriate PPE: At a minimum, wear chemical-resistant gloves (e.g., Butyl rubber), chemical splash goggles or a face shield, and a lab coat.[6] For larger spills, respiratory protection may be necessary.[8]
-
Contain the Spill: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.
-
Collect and Dispose: Carefully collect the absorbed material and place it into a designated, sealable, and clearly labeled hazardous waste container.[6][7]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[1][2]
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Do not discharge down the sanitary sewer.[8][9]
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), in a designated hazardous waste container.[6][7]
-
Do not mix this waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[6][7]
-
-
Waste Container Requirements:
-
Use a sealable, airtight, and chemically compatible waste container.[7]
-
The container must be in good condition and free of leaks.
-
-
Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first waste is added.[7]
-
The label must clearly identify the contents as "Hazardous Waste: this compound" and list all components and their approximate concentrations.
-
Indicate the associated hazards (e.g., Toxic, Irritant, Environmentally Hazardous).
-
-
Storage:
-
Final Disposal:
-
When the container is full or no longer in use, arrange for its collection by your institution's EHS or a licensed chemical waste disposal company.[7]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Disposal methods for pyridine derivatives often include controlled incineration at high temperatures in a facility equipped with scrubbers to remove harmful emissions.[10][11]
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride | 72830-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. biosynth.com [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. 2-(Chloromethyl)-3,4-dimethoxypyridine 97 72830-09-2 [sigmaaldrich.com]
- 5. capotchem.com [capotchem.com]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. nems.nih.gov [nems.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Personal protective equipment for handling 3,4-Dimethoxypyridine
Essential Safety and Handling Guide for 3,4-Dimethoxypyridine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 20850-49-1) was not available. The following information is based on the safety data for the closely related compound, 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride, and general best practices for handling pyridine derivatives. This guide should be used as a supplementary resource to your institution's specific safety protocols. Always consult with your environmental health and safety (EHS) department for guidance tailored to your unique laboratory conditions.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and regulatory compliance.
Immediate Safety and Logistical Information
Proper handling of this compound begins with a thorough understanding of its potential hazards and the necessary precautions. The following table summarizes key safety information, primarily derived from data for 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride.
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 20850-49-1 |
| Molecular Formula | C₇H₉NO₂ |
| Appearance | Solid (form may vary) |
| Primary Hazards | Based on the analogue 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride: Harmful if swallowed or in contact with skin.[1][2][3] Causes skin irritation and may cause an allergic skin reaction.[1][2][3] Causes serious eye damage.[1][2][3] May cause damage to organs through prolonged or repeated exposure.[1][2] Toxic to aquatic life with long-lasting effects.[1][2][4] |
| Occupational Exposure Limits | No specific occupational exposure limits have been established for this compound.[1][4] It is recommended to handle it in a well-ventilated area or a chemical fume hood to minimize exposure.[1] |
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles or Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Hands | Chemical-Resistant Gloves | Wear compatible chemical-resistant gloves.[1] Nitrile gloves may not be suitable for prolonged contact with pyridine derivatives; butyl rubber or PVA gloves are often recommended.[5] Always inspect gloves for tears or punctures before use. |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and clothing from contamination.[5] For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or coveralls. |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[5] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental responsibility.
Step-by-Step Handling Protocol
Preparation:
-
Don Appropriate PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, reaction vessels, etc.) within the fume hood to minimize movement of the chemical.
Handling:
-
Weighing: Carefully weigh the desired amount of this compound in a weigh boat or other suitable container inside the fume hood to contain any dust.
-
Transfer: Gently transfer the solid to the reaction vessel. Avoid creating dust.
-
Work Area: Keep the work area clean and organized. Immediately clean up any small spills, following the spill response plan outlined below.
Cleanup:
-
Decontamination: Decontaminate all glassware and equipment that came into contact with this compound. This can typically be done by rinsing with an appropriate solvent, which should be collected as hazardous waste.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.
-
Personal Hygiene: After handling is complete and PPE is removed, thoroughly wash your hands with soap and water.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) in a designated, properly labeled, and sealed hazardous waste container.[2]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[3]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.[2] Segregate from incompatible materials such as strong oxidizers and acids.[5]
Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste. Deface the original label before disposal.
Emergency Procedures: Chemical Spill Response
In the event of a chemical spill, a prompt and informed response is critical to mitigate potential hazards. The following workflow outlines the general procedure for a minor chemical spill. For major spills, evacuate the area and contact your institution's emergency response team immediately.
Caption: Workflow for handling a minor chemical spill.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[1] Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[3] Call a physician or poison control center immediately.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
